4'-Deoxyphlorizin
Description
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Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTXSQPZNZHNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Deoxyphlorizin: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Deoxyphlorizin, a significant derivative of the natural product phlorizin. It delves into the historical context of its discovery, driven by the quest for more selective and orally bioavailable inhibitors of sodium-glucose cotransporters (SGLTs) for the management of diabetes. This document offers a detailed exploration of the chemical synthesis of this compound, presenting plausible synthetic pathways and outlining key experimental procedures. Furthermore, it summarizes the known biological activities and mechanism of action of this compound, with a focus on its role as a glucose transport inhibitor. Quantitative data from various studies are compiled into structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific context.
Discovery and Scientific Context
The story of this compound is intrinsically linked to its parent compound, phlorizin. Phlorizin, a dihydrochalcone glucoside, was first isolated in 1835 from the bark of apple trees.[1] For over a century, its ability to induce glucosuria (the excretion of glucose into the urine) was a scientific curiosity.[2][3] It was later discovered that phlorizin acts as a potent but non-selective inhibitor of both SGLT1 and SGLT2 proteins, which are responsible for glucose reabsorption in the intestines and kidneys, respectively.[4][5]
The lack of selectivity and poor oral bioavailability of phlorizin limited its therapeutic potential.[4] This spurred the development of phlorizin derivatives with improved pharmacological properties. The core concept behind the design of compounds like this compound was to modify the phloretin aglycone part of the molecule to enhance its stability and selectivity, while retaining the essential glucose moiety for SGLT binding.
In the early 1990s, a new understanding of the role of SGLTs in glucose homeostasis led to a renewed interest in developing SGLT inhibitors as potential antidiabetic agents. A significant contribution in this area was the work of Oku et al. (1995), who designed and synthesized a series of 4'-dehydroxyphlorizin derivatives. Their research identified a key compound, referred to as '1a' in their publication and now known as this compound, as a promising candidate for a new type of antidiabetic drug.[4] This discovery marked a pivotal step in the journey from the natural product phlorizin to the development of clinically successful SGLT2 inhibitor drugs (gliflozins).
Chemical Synthesis of this compound
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, a plausible synthetic route can be constructed based on the synthesis of analogous phlorizin derivatives and established organic chemistry methodologies. The synthesis logically proceeds in two main stages: the preparation of the aglycone, 4'-deoxyphloretin, and its subsequent glucosylation.
Synthesis of the Aglycone: 4'-Deoxyphloretin
The synthesis of 4'-deoxyphloretin can be achieved through a Claisen-Schmidt condensation followed by a catalytic hydrogenation, a common strategy for preparing dihydrochalcones.[6]
Experimental Protocol: Synthesis of 4'-Deoxyphloretin
-
Step 1: Claisen-Schmidt Condensation.
-
Reaction: An appropriately substituted acetophenone (e.g., 2,4,6-trihydroxyacetophenone) is reacted with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) in the presence of a base catalyst (e.g., aqueous or alcoholic solution of NaOH or KOH).
-
Procedure: The acetophenone and aldehyde are dissolved in a suitable solvent like ethanol. The basic solution is added dropwise at a controlled temperature (often room temperature or slightly elevated) to promote the condensation reaction, forming a chalcone intermediate. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is acidified to precipitate the chalcone product. The solid is collected by filtration, washed with water to remove inorganic salts, and dried. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Step 2: Catalytic Hydrogenation.
-
Reaction: The double bond of the synthesized chalcone is reduced to a single bond to yield the dihydrochalcone, 4'-deoxyphloretin.
-
Procedure: The chalcone is dissolved in a solvent such as ethanol or ethyl acetate. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously.[6]
-
Work-up: After the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude 4'-deoxyphloretin, which can be further purified by column chromatography or recrystallization.
-
Glucosylation of 4'-Deoxyphloretin
The final step in the synthesis of this compound is the attachment of a glucose moiety to the 4'-deoxyphloretin aglycone. This can be accomplished through chemical or enzymatic methods.
Experimental Protocol: Glucosylation of 4'-Deoxyphloretin (Chemical Method)
-
Reaction: This involves the coupling of a protected glucose donor (e.g., acetobromo-α-D-glucose) with 4'-deoxyphloretin, followed by deprotection.
-
Procedure:
-
Protection of Glucose: The hydroxyl groups of D-glucose are first protected, typically as acetates, to prevent unwanted side reactions. This is commonly done by treating glucose with acetic anhydride in the presence of a catalyst. The anomeric hydroxyl group is then converted to a good leaving group, such as a bromide, by reacting the peracetylated glucose with HBr in acetic acid to form acetobromo-α-D-glucose.
-
Glycosylation Reaction (Koenigs-Knorr type): 4'-deoxyphloretin is reacted with the protected glucose donor (acetobromo-α-D-glucose) in the presence of a promoter, such as a silver or mercury salt (e.g., Ag₂CO₃, Hg(CN)₂), in an aprotic solvent like dichloromethane or acetonitrile. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
-
Deprotection: After the glycosidic bond is formed, the acetyl protecting groups on the glucose moiety are removed. This is usually achieved by base-catalyzed transesterification, for example, using sodium methoxide in methanol (Zemplén deacetylation).
-
-
Purification: The final product, this compound, is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.
Enzymatic Glucosylation
Quantitative Data
The following tables summarize the available quantitative data for this compound and its precursors. It is important to note that detailed yield and purity data for a multi-step synthesis of this compound are not consistently reported in a single source. The data presented here are compiled from various sources and representative examples.
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₉ | [7][8] |
| Molecular Weight | 420.40 g/mol | [7] |
| CAS Number | 4319-68-0 | [7] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Slightly soluble in methanol and water (heated) | - |
| HPLC Retention Time | Dependent on method, typically analyzed on C18 columns | [9] |
| ¹H NMR Chemical Shifts | Varies with solvent, characteristic signals for aromatic, aliphatic, and sugar protons | [10][11][12] |
| ¹³C NMR Chemical Shifts | Varies with solvent, characteristic signals for aromatic, aliphatic, and sugar carbons | [12][13] |
| Mass Spectrometry (m/z) | [M+H]⁺, [M+Na]⁺, etc., consistent with the molecular formula | [14][15][16] |
Table 2: Biological Activity Data for this compound (Compound '1a' from Oku et al., 1995)
| Assay | Species | Administration | Dose | Result | Reference |
| SGLT Inhibition | Rat | Intraperitoneal | 10 mg/kg | Strong inhibitory effect, significant increase in urinary glucose | [4] |
| Urinary Glucose Excretion | Rat | Oral | 100 mg/kg | Excretion of large quantities of urinary glucose | [4] |
| Intestinal Glucose Uptake | Rat | Enteric Perfusion | - | Marked inhibition | [4] |
| Glucose Tolerance Test | Mouse | Oral | - | Significant reducing effect on blood glucose | [4] |
| Blood Glucose Lowering | Streptozotocin-induced diabetic rats | - | - | Lowered blood glucose | [4] |
| GLUT-1 Inhibition | Human Erythrocytes | - | - | Weak inhibitory effect | [4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of sodium-glucose cotransporters (SGLTs).[4] SGLTs are a family of membrane proteins that transport glucose across cell membranes against a concentration gradient by coupling it with the transport of sodium ions down their electrochemical gradient.
SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. It is also present to a lesser extent in the S3 segment of the proximal tubule of the kidney.
SGLT2 is primarily located in the S1 segment of the proximal renal tubule and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.
By inhibiting these transporters, this compound can reduce the amount of glucose absorbed from the gut and increase the amount of glucose excreted in the urine, thereby lowering blood glucose levels. The work by Oku et al. (1995) demonstrated that this compound has a strong inhibitory effect on SGLTs.[4] Unlike its precursor phloretin, this compound exhibits weak inhibition of the facilitated glucose transporter-1 (GLUT-1), suggesting a degree of selectivity towards SGLTs.[4]
The following diagrams illustrate the key concepts related to the synthesis and mechanism of action of this compound.
Caption: General workflow for the chemical synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Francisco Plou Lab: Article on enzymatic synthesis of phloretin α‐glucosides [franciscoploulab.eu]
- 4. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. invivochem.net [invivochem.net]
- 9. agrojournal.org [agrojournal.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. web.pdx.edu [web.pdx.edu]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of four oxidation sites in viral prolyl-4-hydroxylase by top-down mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-Deoxyphlorizin (CAS: 4319-68-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Deoxyphlorizin is a dihydrochalcone, a type of natural phenol. It is a derivative of the well-known SGLT inhibitor, phlorizin. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, physicochemical properties, and its effects in preclinical studies. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4319-68-0 | N/A |
| Molecular Formula | C₂₁H₂₄O₉ | N/A |
| Molecular Weight | 420.41 g/mol | N/A |
| Melting Point | 132-136 °C | N/A |
| Solubility | Soluble in DMSO (84 mg/mL) | [1] |
Mechanism of Action: Inhibition of Glucose Transport
This compound functions as an inhibitor of the glucose transport system. Its primary mechanism of action is the inhibition of sodium-glucose cotransporters (SGLTs), with a likely selectivity for SGLT1 and SGLT2, similar to its parent compound, phlorizin. It has also been shown to have a weak inhibitory effect on the facilitated glucose transporter 1 (GLUT1).[1]
Inhibition of Phlorizin Hydrolase
This compound exhibits potent inhibitory activity against phlorizin hydrolase, an enzyme involved in the breakdown of phlorizin.
| Parameter | Value |
| Km | 0.59 nM |
| Ki | 0.33 nM |
Potential Signaling Pathway Modulation
Based on studies of its parent compound, phlorizin, this compound may influence cellular signaling pathways related to metabolism and aging. Phlorizin has been shown to extend the lifespan of C. elegans by modulating the insulin and SIR-2.1 signaling pathways, which in turn influence the activity of the transcription factors DAF-16 and SKN-1.
Preclinical In Vivo Studies
A key study investigated the effects of this compound and its derivatives in rodent models.
Oral Glucose Tolerance Test (OGTT) in Mice
Oral administration of a this compound derivative demonstrated a significant reducing effect on blood glucose levels in an oral glucose tolerance test in mice.[1]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male ddY mice.
-
Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for at least one week prior to the experiment.
-
Fasting: Mice are fasted for 18 hours with free access to water.
-
Drug Administration: this compound or its derivatives are administered orally (p.o.) at a specified dose (e.g., 100 mg/kg). A vehicle control group receives the same volume of the vehicle.
-
Glucose Challenge: Thirty minutes after drug administration, a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 30, 60, 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.
Effect on Urinary Glucose Excretion in Rats
Intraperitoneal administration of this compound (10 mg/kg) in normal rats showed a strong SGLT-inhibitory effect, leading to a significant increase in urinary glucose excretion.[1]
Conclusion
This compound is a potent inhibitor of the glucose transport system, primarily targeting SGLTs. Preclinical evidence demonstrates its ability to lower blood glucose levels and increase urinary glucose excretion, highlighting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes. Further research is warranted to fully elucidate its inhibitory profile against specific glucose transporter isoforms, its detailed pharmacokinetic and pharmacodynamic properties, and its effects on cellular signaling pathways. The experimental protocols and data presented in this guide provide a foundation for future investigations into this promising compound.
References
An In-Depth Technical Guide on the Inhibition of 4'-Deoxyphlorizin Phlorizin Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactase-phlorizin hydrolase (LPH) is a crucial enzyme in the small intestine, known for its dual enzymatic functions: the hydrolysis of lactose and the breakdown of various glucosides, including the dietary flavonoid phlorizin. The phlorizin hydrolase active site of LPH has garnered significant interest as a potential therapeutic target. This technical guide provides a comprehensive overview of the inhibition of the phlorizin hydrolase activity of LPH by 4'-deoxyphlorizin, a synthetic analogue of phlorizin. It details the methodologies for assessing this inhibition, presents available quantitative data, and explores the potential physiological implications through a discussion of relevant biological pathways.
Introduction to Lactase-Phlorizin Hydrolase (LPH)
Lactase-phlorizin hydrolase (EC 3.2.1.108/62) is a transmembrane glycoprotein located in the brush border membrane of intestinal enterocytes.[1] It plays a vital role in the digestion of dietary carbohydrates. LPH possesses two distinct catalytic domains:
-
Lactase site: Responsible for the hydrolysis of lactose into glucose and galactose.
-
Phlorizin hydrolase site: This site exhibits broader substrate specificity, acting on various β-glycosides with hydrophobic aglycones.[2] Its physiological substrates are believed to be glycosylceramides, which are components of milk fat globules.[1]
The dual functionality of LPH makes it a complex enzyme to study. While the lactase function is well-understood due to its role in lactose intolerance, the phlorizin hydrolase function and its physiological significance are areas of ongoing research.
This compound: A Specific Inhibitor
This compound is a synthetic analogue of phlorizin, a naturally occurring dihydrochalcone found in apple trees. The key structural difference is the removal of the hydroxyl group at the 4' position of the B-ring. This modification is believed to enhance its specificity and potency as an inhibitor of the phlorizin hydrolase active site.
Quantitative Inhibition Data
The inhibitory potential of a compound is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). While comprehensive quantitative data for this compound's inhibition of phlorizin hydrolase is limited in publicly accessible literature, the following table summarizes the available information.
| Inhibitor | Enzyme Source | Substrate | Inhibition Parameter | Value | Reference |
| This compound | Not Specified | Phlorizin | Ki | 0.33 nM | (Data requires further validation from peer-reviewed sources) |
| Phlorizin | Rat Intestine | D-glucose, D-galactose, 6-deoxy-D-glucose (transport inhibition) | Apparent Ki | 4-10 µM | [3] |
Note: The Ki value for this compound needs to be treated with caution as it is not yet extensively documented in peer-reviewed publications. The data for phlorizin is for the inhibition of glucose transport, a related but distinct effect.
Experimental Protocols
The following sections outline the key experimental procedures required to study the inhibition of phlorizin hydrolase by this compound.
Preparation of Intestinal Brush Border Membrane Vesicles (BBMVs)
A partially purified source of lactase-phlorizin hydrolase is essential for in vitro inhibition studies. The preparation of BBMVs from the small intestine of a model organism (e.g., rat, pig) is a standard method.[4][5][6]
Materials:
-
Small intestine (e.g., rat jejunum)
-
Homogenization buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1)
-
Divalent cation solution (e.g., 1 M MgCl2)
-
Differential centrifugation equipment
-
Sucrose solutions for density gradient centrifugation (optional, for higher purity)
-
Protein assay reagents (e.g., Bradford or BCA)
Protocol:
-
Euthanize the animal and excise the jejunum.
-
Wash the intestinal segment with ice-cold saline to remove luminal contents.
-
Scrape the mucosa from the underlying muscle layer.
-
Homogenize the mucosa in ice-cold homogenization buffer.
-
Add MgCl2 to the homogenate to a final concentration of 10 mM to aggregate non-brush border membranes.
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g) to pellet the aggregated membranes.
-
Collect the supernatant, which is enriched in brush border membranes.
-
Centrifuge the supernatant at a high speed (e.g., 30,000 x g) to pellet the BBMVs.
-
Resuspend the BBMV pellet in an appropriate buffer for the enzyme assay.
-
Determine the protein concentration of the BBMV preparation.
Phlorizin Hydrolase Inhibition Assay
This assay measures the enzymatic activity of phlorizin hydrolase in the presence and absence of the inhibitor, this compound.
Materials:
-
Prepared BBMVs
-
Assay buffer (e.g., 100 mM maleate buffer, pH 6.5)
-
Substrate: Phlorizin solution (dissolved in a suitable solvent like DMSO and then diluted in assay buffer)
-
Inhibitor: this compound solutions at various concentrations.
-
Glucose detection kit (e.g., glucose oxidase-peroxidase based)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the BBMV preparation to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the phlorizin substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of glucose produced in each well using a glucose detection kit.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[7][8]
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibition of phlorizin hydrolase.
Potential Downstream Signaling Pathway
The physiological role of the phlorizin hydrolase active site is thought to be the digestion of dietary glycosylceramides. The hydrolysis of these molecules releases ceramides, which are known to be involved in various cellular signaling pathways, including those related to inflammation and apoptosis. While direct signaling from LPH activity is not established, the products of its hydrolytic action can influence these pathways. Phlorizin itself has been shown to modulate pathways such as NF-κB and MAPK.[9][10]
The diagram below illustrates a hypothetical relationship where the product of phlorizin hydrolase activity could influence a downstream signaling cascade.
Conclusion
This compound presents as a potentially specific and potent inhibitor of the phlorizin hydrolase activity of LPH. Further research is required to fully characterize its inhibitory kinetics and to elucidate the physiological consequences of modulating this enzymatic activity. The experimental protocols outlined in this guide provide a framework for researchers to investigate the interaction of this compound and other potential inhibitors with LPH. A deeper understanding of this inhibition could open new avenues for therapeutic interventions related to intestinal health and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive kinetics in the inhibition of sugar intestinal transport by phlorizin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of brush border membrane vesicles from fresh and frozen bovine intestine for nutrient uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of brush border and basolateral membrane vesicles from bovine intestine for nutrient uptake studies [vtechworks.lib.vt.edu]
- 7. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism | Springer Nature Experiments [experiments.springernature.com]
- 8. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]
4'-Deoxyphlorizin as a Glucose Transport System Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Deoxyphlorizin, a derivative of the natural product phlorizin, is an inhibitor of the glucose transport system. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, inhibitory effects on various glucose transporters, and the experimental methodologies used to characterize its activity. This guide is intended to serve as a resource for researchers and professionals involved in the study of glucose transport and the development of novel therapeutics targeting these pathways.
Introduction
Glucose transport across the cell membrane is a fundamental physiological process mediated by two main families of glucose transporter proteins: the sodium-dependent glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). Dysregulation of glucose transport is a hallmark of several metabolic diseases, most notably diabetes mellitus. The inhibition of these transporters, particularly SGLTs in the kidneys and intestines, has emerged as a validated therapeutic strategy for managing hyperglycemia.
Phlorizin, a dihydrochalcone found in the bark of apple trees, was the first identified inhibitor of SGLT1 and SGLT2.[1] However, its clinical utility is limited by its poor oral bioavailability and lack of selectivity. This has led to the development of numerous derivatives, including this compound, with the aim of improving pharmacokinetic and pharmacodynamic properties. This guide focuses on the technical details of this compound as a glucose transport inhibitor.
Mechanism of Action
This compound exerts its inhibitory effect on glucose transport primarily through its interaction with sodium-glucose cotransporters. As a derivative of phlorizin, it is understood to act as a competitive inhibitor, binding to the glucose-binding site of the transporter and thereby preventing the translocation of glucose across the cell membrane.[2]
Additionally, this compound has been shown to be a potent inhibitor of phlorizin hydrolase, an enzyme in the intestinal brush border that hydrolyzes phlorizin into phloretin and glucose.[3] This inhibition may contribute to its overall effect on glucose metabolism.
Quantitative Inhibitory Data
The precise inhibitory constants (IC50 and Ki) of this compound against specific glucose transporter isoforms are crucial for understanding its potency and selectivity. While direct inhibitory data for this compound is not extensively available in the public domain, data for the parent compound, phlorizin, and other derivatives provide a valuable comparative context.
| Compound | Transporter | Inhibition Parameter | Value | Reference |
| 4'-Dehydroxyphlorizin derivatives | SGLT | Strong Inhibitory Effect | - | [4] |
| 4'-Dehydroxyphlorizin derivatives | GLUT-1 | Weak Inhibitory Effect | - | [4] |
| Phlorizin | hSGLT1 | IC50 | 0.11 µM | [4] |
| Phlorizin | SGLT1/SGLT2 | Non-selective inhibitor | - | |
| Dapagliflozin | hSGLT2 | EC50 | 1.1 nM | [5] |
| Dapagliflozin | hSGLT1 | EC50 | 1390 nM | [5] |
| Canagliflozin | hSGLT2 | IC50 | 2.2 nM | [5] |
| Empagliflozin | hSGLT2 | IC50 | 3.1 nM | [5] |
Table 1: Comparative inhibitory data of phlorizin and its derivatives against glucose transporters. Data for this compound is not specified in the reviewed literature.
Signaling Pathways
The inhibition of glucose transport, particularly by SGLT2 inhibitors, can modulate various intracellular signaling pathways. While specific studies on the signaling effects of this compound are limited, the known pathways affected by the broader class of SGLT inhibitors provide a putative framework for its action. A key pathway implicated is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize glucose transport inhibitors like this compound.
Non-Radioactive Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), into cultured cells.
Materials:
-
HEK293 cells stably expressing SGLT1 or SGLT2[6]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
2-NBDG (Invitrogen)[7]
-
This compound (or other inhibitors)
-
Phloretin (as a non-specific GLUT inhibitor control)[8]
-
96-well black, clear-bottom culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HEK293-SGLT1 or -SGLT2 cells in a 96-well black, clear-bottom plate at a density of 2-5 x 10^4 cells/well and culture overnight.[1]
-
Cell Starvation: Remove the culture medium and wash the cells twice with warm PBS. Add 100 µL of glucose-free DMEM to each well and incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.[7]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in glucose-free DMEM. Remove the starvation medium and add 100 µL of the inhibitor solution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., phlorizin). Incubate for 30 minutes at 37°C.
-
2-NBDG Incubation: Prepare a 100 µM solution of 2-NBDG in glucose-free DMEM. Add 100 µL of the 2-NBDG solution to each well (final concentration 50 µM) and incubate for 30-60 minutes at 37°C, protected from light.[7]
-
Termination and Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.[7]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.
Western Blot Analysis of Glucose Transporters
This protocol is used to determine the protein expression levels of specific glucose transporters (e.g., SGLT1, SGLT2, GLUT1, GLUT4) in cell lysates.
Materials:
-
Cell lysates from control and treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target glucose transporters (e.g., anti-SGLT2, anti-GLUT4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the glucose transporter of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a promising molecule in the study of glucose transport inhibition. Its structural relationship to phlorizin suggests a competitive inhibitory mechanism against SGLT transporters. While specific quantitative data on its inhibitory profile remains to be fully elucidated in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for its further characterization. Future research should focus on determining the precise IC50 and Ki values of this compound against a panel of SGLT and GLUT isoforms and elucidating its specific downstream signaling effects. Such data will be invaluable for its potential development as a therapeutic agent and as a tool for dissecting the complexities of glucose transport and metabolism.
References
- 1. abcam.com [abcam.com]
- 2. Competitive kinetics in the inhibition of sugar intestinal transport by phlorizin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol for Glucose Transporter GLUT2 antibody (NBP2-22218): Novus Biologicals [novusbio.com]
- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to 4'-Deoxyphlorizin for Researchers and Drug Development Professionals
Abstract
4'-Deoxyphlorizin, a derivative of the natural product phlorizin, is a molecule of significant interest in metabolic disease research. It is a potent inhibitor of glucose transport systems, demonstrating a dual-action mechanism that includes the inhibition of both sodium-glucose cotransporters (SGLTs) and phlorizin hydrolase. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of diabetes, obesity, and metabolic disorders.
Physicochemical Properties of this compound
This compound is a dihydrochalcone glycoside. Its fundamental molecular and physical characteristics are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₄O₉ | [1][2][3][4][5] |
| Molecular Weight | 420.41 g/mol | [1][2][4][5] |
| CAS Number | 4319-68-0 | [3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Slightly soluble in methanol and hot water |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key proteins involved in glucose metabolism:
-
Sodium-Glucose Cotransporters (SGLTs): As a derivative of phlorizin, a well-known SGLT inhibitor, this compound is understood to block the reabsorption of glucose in the kidneys by inhibiting SGLT2. This action leads to increased urinary glucose excretion, thereby lowering blood glucose levels.
-
Phlorizin Hydrolase (Lactase-phlorizin hydrolase): This enzyme, located in the brush border of the small intestine, is responsible for the hydrolysis of phlorizin. This compound has been shown to be a potent inhibitor of this enzyme.
The inhibitory actions of this compound on these targets make it a compelling candidate for further investigation in the context of anti-diabetic drug discovery.
Experimental Protocols
In Vitro Glucose Uptake Inhibition Assay using 2-NBDG
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on glucose uptake using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Caco-2 cells (or other suitable cell line expressing glucose transporters)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
2-NBDG
-
This compound
-
Phloretin (positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed Caco-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in glucose-free DMEM.
-
Prepare a positive control solution of phloretin in glucose-free DMEM.
-
Aspirate the culture medium from the wells and wash twice with warm PBS.
-
Add 100 µL of the this compound dilutions, phloretin control, or vehicle control (glucose-free DMEM with DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
2-NBDG Incubation:
-
Prepare a 100 µM solution of 2-NBDG in glucose-free DMEM.
-
Add 100 µL of the 2-NBDG solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, cells can be detached and analyzed by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle control.
-
Plot the percentage inhibition against the log of this compound concentration to determine the IC₅₀ value.
-
Phlorizin Hydrolase Activity Assay
This protocol outlines a method to determine the inhibitory activity of this compound against phlorizin hydrolase. The assay measures the amount of glucose released from the hydrolysis of phlorizin.
Materials:
-
Crude intestinal brush border membrane vesicle preparation (source of phlorizin hydrolase)
-
Phlorizin (substrate)
-
This compound
-
Maleate buffer (pH 6.0)
-
Glucose oxidase/peroxidase assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare intestinal brush border membrane vesicles from a suitable animal model (e.g., rat) according to established protocols.
-
Determine the protein concentration of the vesicle preparation.
-
-
Assay Reaction:
-
In a 96-well plate, prepare the reaction mixtures containing:
-
Maleate buffer
-
Phlorizin (final concentration, e.g., 2 mM)
-
Varying concentrations of this compound
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the brush border membrane vesicle preparation.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding a stop solution (e.g., 0.1 M NaOH).
-
-
Glucose Measurement:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the glucose concentration in the supernatant using a glucose oxidase/peroxidase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of glucose.
-
Calculate the amount of glucose produced in each reaction.
-
Determine the percentage inhibition of phlorizin hydrolase activity by this compound at each concentration.
-
Calculate the IC₅₀ value.
-
Experimental and Drug Discovery Workflow
The characterization and development of this compound as a potential therapeutic agent can follow a structured workflow.
Conclusion
This compound is a promising small molecule with a dual inhibitory mechanism targeting both SGLTs and phlorizin hydrolase. Its well-defined physicochemical properties and clear mechanism of action make it an attractive candidate for further research and development in the context of metabolic diseases. The experimental protocols and workflow provided in this guide offer a solid framework for scientists to investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 4'-Deoxyphlorizin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Deoxyphlorizin is a dihydrochalcone, a derivative of the natural product phlorizin, which is known for its inhibitory effects on sodium-glucose cotransporters (SGLTs).[1][2] As an inhibitor of the glucose transport system, this compound and its derivatives are of significant interest in metabolic disease research, particularly for conditions like diabetes.[3][4] Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, drug metabolism research, and quality control.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound and its parent compound, phlorizin, exert their primary pharmacological effect by inhibiting Sodium-Glucose Cotransporters, specifically SGLT1 and SGLT2.[1][5] These transporters are responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys.[2][6] By blocking these transporters, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2][3]
Caption: Inhibition of SGLT1/SGLT2 by this compound.
Analytical Method 1: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely available method for the quantification of aromatic compounds like this compound. The following protocol is adapted from established methods for the parent compound, phloridzin.[4]
Experimental Protocol
1. Sample Preparation (from Plasma)
-
To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
3. Calibration and Quantification
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of this compound in the samples can be determined from this calibration curve.
Method Validation Parameters (Expected)
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Analytical Method 2: LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry is the preferred method.[7]
Experimental Protocol
1. Sample Preparation (from Plasma)
-
The sample preparation can follow the same protein precipitation protocol as for HPLC-UV. Alternatively, for cleaner samples, solid-phase extraction (SPE) can be used.
SPE Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample (pre-treated with an equal volume of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 350°C |
| MRM Transitions | To be determined by direct infusion of a standard solution. Expected precursor ion [M-H]⁻. |
3. Calibration and Quantification
-
Prepare calibration standards in the range of 1 ng/mL to 500 ng/mL in the same matrix as the samples (e.g., blank plasma).
-
An internal standard (e.g., a structurally similar compound not present in the samples) should be used.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Method Validation Parameters (Expected)
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow
The general workflow for the quantification of this compound is outlined below.
Caption: General workflow for this compound quantification.
Conclusion
The provided protocols for HPLC-UV and LC-MS/MS serve as a robust starting point for the quantification of this compound. It is essential to perform a full method validation according to the specific requirements of the study and regulatory guidelines to ensure reliable and accurate results. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 3. Na(+)-glucose cotransporter (SGLT) inhibitors as antidiabetic agents. 4. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives substituted on the B ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na(+)-glucose cotransporter (SGLT) inhibitors as antidiabetic agents. 4. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives substituted on the B ring. | Semantic Scholar [semanticscholar.org]
- 5. JaypeeDigital | eBook Reader [jaypeedigital.com]
- 6. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4'-Deoxyphlorizin Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Deoxyphlorizin is a derivative of phlorizin, a natural dihydrochalcone found in the bark of apple trees. Phlorizin and its analogs are known inhibitors of the sodium-glucose cotransporters (SGLTs). Specifically, SGLT1, predominantly found in the small intestine, plays a crucial role in the absorption of dietary glucose and galactose. Inhibition of SGLT1 is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. This compound, as an inhibitor of the glucose transport system, is a valuable tool for studying SGLT1 function and for the development of novel antidiabetic drugs.
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on SGLT1-mediated glucose uptake.
Mechanism of Action of SGLT1
SGLT1 is a secondary active transporter that couples the transport of glucose or galactose against their concentration gradient to the downhill transport of sodium ions (Na+). This symport mechanism is essential for the absorption of these monosaccharides from the intestinal lumen into the enterocytes. The inhibition of SGLT1 by compounds like this compound blocks this uptake, thereby reducing the amount of glucose entering the bloodstream after a meal.
Data Presentation
The inhibitory potency of various SGLT inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known SGLT inhibitors, providing a comparative context for the evaluation of this compound. While specific IC50 values for this compound are not widely published, derivatives have shown potent inhibitory effects. For comparative purposes, data for the parent compound phlorizin and other selective SGLT1/SGLT2 inhibitors are presented.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| Phlorizin | SGLT1/SGLT2 | hSGLT1 expressing cells | 110 | [1] |
| Dapagliflozin | SGLT2 > SGLT1 | hSGLT1 expressing cells | 880 | [1] |
| Sotagliflozin | SGLT1/SGLT2 | HEK293-hSGLT1 | 54.6 | [2] |
| Mizagliflozin | SGLT1 | Not Specified | 27 (Ki) | [3] |
| Canagliflozin | SGLT2 > SGLT1 | Not Specified | ~1960 (for SGLT1) | [4] |
Experimental Protocols
Two primary types of cell-based assays are commonly used to assess SGLT1 inhibition: radiolabeled substrate uptake assays and fluorescent glucose analog uptake assays.
Protocol 1: Radiolabeled Glucose Uptake Assay
This protocol utilizes the radiolabeled, non-metabolizable glucose analog α-methyl-D-glucopyranoside ([¹⁴C]AMG) to measure SGLT1 activity.
Materials:
-
HEK293 cells stably expressing human SGLT1 (HEK293-hSGLT1)
-
Mock-transfected HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for selection of stable cells)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
[¹⁴C]AMG
-
This compound
-
Phlorizin (as a positive control)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hSGLT1 and mock-transfected cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for selection.
-
Seeding: Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Pre-incubation: Pre-incubate the cells with assay buffer for 15-30 minutes at 37°C.
-
Inhibition Assay:
-
Prepare solutions of this compound at various concentrations in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM Phlorizin).
-
Add the inhibitor solutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Uptake Measurement:
-
Prepare the uptake solution by adding [¹⁴C]AMG (final concentration typically 1 µM) to the assay buffer containing the respective inhibitor concentrations.
-
Start the uptake by adding the uptake solution to each well.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 20-30 minutes at room temperature.
-
Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the SGLT1-specific uptake by subtracting the counts from mock-transfected cells from the counts of HEK293-hSGLT1 cells. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Fluorescent Glucose Analog Uptake Assay
This non-radioactive method uses a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.
Materials:
-
Caco-2 cells (a human intestinal epithelial cell line that endogenously expresses SGLT1)
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Non-essential amino acids
-
PBS
-
Glucose-free culture medium
-
2-NBDG
-
This compound
-
Phlorizin (positive control)
-
Cell-Based Assay Buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Differentiation: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% non-essential amino acids. For differentiation into a polarized monolayer that better mimics the intestinal epithelium, culture the cells on permeable supports (e.g., Transwell inserts) for 18-21 days.
-
Seeding: For a 96-well plate format, seed Caco-2 cells at a density of 1-5 x 10⁴ cells/well and grow overnight.
-
Cell Preparation: On the day of the assay, wash the cells with PBS.
-
Starvation: Incubate the cells in glucose-free culture medium for 1-2 hours to upregulate glucose transporters.
-
Inhibition Assay:
-
Treat the cells with various concentrations of this compound in glucose-free medium. Include vehicle and positive controls.
-
Incubate for a predetermined time (e.g., 30 minutes).
-
-
Uptake Measurement:
-
Add 2-NBDG (final concentration typically 100-200 µg/ml) to each well.
-
Incubate for 10-60 minutes at 37°C. The optimal time should be determined empirically for the specific cell line and conditions.
-
-
Termination of Uptake: Stop the uptake by aspirating the medium and washing the cells twice with ice-cold Cell-Based Assay Buffer.
-
Quantification:
-
Plate Reader: If using a fluorescence plate reader, add Cell-Based Assay Buffer to each well and measure the fluorescence at an excitation/emission of ~485/535 nm.
-
Flow Cytometry: If using a flow cytometer, detach the cells (e.g., with trypsin), resuspend in Cell-Based Assay Buffer, and analyze the fluorescence of individual cells.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for a cell-based SGLT1 inhibition assay.
Caption: Signaling pathway illustrating SGLT1-mediated oxidative stress and its inhibition.[5][6]
References
- 1. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SGLT1: A Potential Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-Deoxyphlorizin for Inhibiting SGLT Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Deoxyphlorizin is a derivative of phlorizin, a natural dihydrochalcone glucoside that acts as a competitive inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and SGLT2.[1] Phlorizin itself has been a foundational tool in renal physiology research, but its low bioavailability and lack of selectivity have limited its therapeutic application.[2] The development of phlorizin analogs, including this compound, aims to overcome these limitations and provide more specific tools for studying and potentially treating conditions related to glucose transport. These application notes provide an overview of this compound's activity, along with detailed protocols for its use in research settings.
Mechanism of Action
This compound, like its parent compound phlorizin, inhibits the activity of SGLT1 and SGLT2. These transporters are responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys (primarily SGLT2) and for glucose absorption in the small intestine (primarily SGLT1). By blocking these transporters, this compound can induce glucosuria (excretion of glucose in urine) and reduce intestinal glucose uptake, thereby lowering blood glucose levels.[3]
The inhibition of SGLT transporters leads to a decrease in intracellular sodium and glucose concentrations. This alteration in cellular metabolism triggers a cascade of downstream signaling events that contribute to the broader physiological effects of SGLT inhibition.
Quantitative Data
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Phlorizin | hSGLT1 | ~300 | ~0.13 |
| hSGLT2 | ~39 |
Note: Data for phlorizin is provided for comparative purposes. The actual IC50 values for this compound may vary.
Signaling Pathways
The inhibition of SGLT transporters by compounds like this compound initiates a complex network of intracellular signaling pathways. These pathways are primarily influenced by the reduction in intracellular sodium and glucose levels, leading to cellular stress and adaptive responses.
Caption: SGLT Inhibition Signaling Pathway
Experimental Protocols
The following protocols are generalized methods for assessing the inhibitory activity of compounds like this compound on SGLT1 and SGLT2.
Protocol 1: In Vitro SGLT Inhibition Assay using a Fluorescent Glucose Analog
This protocol describes a cell-based assay to determine the inhibitory potency of this compound on SGLT1 and SGLT2 using a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
G418 (Geneticin) for selection of stable cell lines.
-
This compound stock solution (in DMSO).
-
2-NBDG stock solution.
-
Krebs-Ringer-HEPES (KRH) buffer (containing 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 10 mM HEPES, pH 7.4).
-
Sodium-free KRH buffer (NaCl replaced with choline chloride).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in DMEM supplemented with FBS, penicillin-streptomycin, and G418.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate for 24-48 hours to allow for attachment and confluence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in KRH buffer.
-
Wash the cells twice with KRH buffer.
-
Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO in KRH buffer) and a positive control (e.g., phlorizin).
-
-
Glucose Uptake Assay:
-
Prepare a working solution of 2-NBDG in KRH buffer (final concentration typically 50-100 µM).
-
Add the 2-NBDG solution to all wells and incubate for 30-60 minutes at 37°C.
-
To determine sodium-dependent uptake, include control wells where cells are incubated with 2-NBDG in sodium-free KRH buffer.
-
-
Measurement and Analysis:
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Add KRH buffer to each well and measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: In Vitro SGLT Inhibition Assay Workflow
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol provides a general guideline for preparing this compound for administration in animal models.
Materials:
-
This compound powder.
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a mixture of polyethylene glycol, Tween 80, and saline).
-
Sterile tubes and syringes.
-
Vortex mixer and/or sonicator.
Procedure:
-
Weighing and Dissolution:
-
Accurately weigh the required amount of this compound powder based on the desired dose and the weight of the animals.
-
In a sterile tube, add a small amount of the vehicle to the powder to form a paste.
-
-
Suspension/Solution Preparation:
-
Gradually add the remaining vehicle to the paste while continuously mixing using a vortex mixer.
-
If the compound is not fully soluble, use a sonicator to aid in creating a uniform suspension. Ensure the solution does not overheat during sonication.
-
-
Administration:
-
Administer the prepared solution/suspension to the animals via the desired route (e.g., oral gavage).
-
Ensure the formulation is administered shortly after preparation to maintain uniformity, especially for suspensions.
-
Important Considerations:
-
The solubility of this compound in aqueous solutions may be limited. The choice of vehicle is critical for achieving a stable and homogenous formulation.
-
Perform pilot studies to determine the optimal vehicle and formulation for your specific animal model and experimental design.
-
All procedures involving animals should be approved by the institution's Animal Care and Use Committee.
Logical Relationships in SGLT Inhibition and its Consequences
The inhibition of SGLT transporters sets off a chain of events with significant physiological consequences, particularly in the context of metabolic diseases.
Caption: Consequences of SGLT Inhibition
Conclusion
This compound represents a valuable tool for investigating the roles of SGLT1 and SGLT2 in various physiological and pathological processes. The provided protocols and information offer a starting point for researchers to incorporate this compound into their studies. Further characterization of its specific inhibitory profile and downstream effects will continue to enhance its utility in the field of drug discovery and metabolic research.
References
Application Notes and Protocols for 4'-Deoxyphlorizin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Deoxyphlorizin is a valuable research tool in the study of glucose transport. As a derivative of phlorizin, it acts as an inhibitor of the sodium-glucose cotransporters (SGLTs), making it a significant compound in metabolic research, particularly in the context of diabetes and related disorders. Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₉ | [1][2][3] |
| Molecular Weight | 420.41 g/mol | [1][2][3] |
| CAS Number | 4319-68-0 | [1][2] |
| Appearance | Off-white to pale yellow solid | [3] |
| Solubility in DMSO | 84 mg/mL (199.8 mM) | [4] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.04 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO. For 42.04 mg, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Note on DMSO Concentration in Cell Culture: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: Inhibition of SGLT2 by this compound
This compound, similar to its parent compound phlorizin, is a competitive inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2).[5][6] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[7][8] By blocking SGLT2, this compound prevents this reabsorption, leading to the excretion of glucose in the urine (glucosuria).[7][9] This mechanism effectively lowers blood glucose levels.
Caption: Inhibition of SGLT2-mediated glucose reabsorption.
References
- 1. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivochem.net [invivochem.net]
- 3. This compound [amp.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Beyond SGLT2: Exploring the Therapeutic Potential of Lesser-Known SGLT Isoform Inhibitors | MDPI [mdpi.com]
- 7. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 8. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: 4'-Deoxyphlorizin in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Deoxyphlorizin, a potent inhibitor of sodium-glucose cotransporters (SGLTs), in the context of diabetes research. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a derivative of phlorizin, a natural dihydrochalcone found in the bark of apple trees. Phlorizin itself is a well-known dual inhibitor of SGLT1 and SGLT2.[1] These transporters are crucial for glucose (re)absorption in the intestine and kidneys, respectively.[1][2] SGLT2 is responsible for the majority of glucose reabsorption in the kidneys, while SGLT1 is the primary transporter for glucose and galactose absorption in the small intestine.[1][2] Inhibition of these transporters presents a therapeutic strategy for managing diabetes by reducing blood glucose levels through increased urinary glucose excretion and decreased intestinal glucose uptake.[1] this compound, as a derivative, is investigated for its potential as a more specific or potent SGLT inhibitor.
Mechanism of Action
This compound and its related compounds act as competitive inhibitors of SGLT1 and SGLT2. By binding to these transporters, they block the reabsorption of glucose from the glomerular filtrate in the kidneys and the absorption of dietary glucose in the intestine. This leads to a reduction in blood glucose levels, making it a valuable tool for studying glycemic control in preclinical diabetes models.[1]
Data Presentation
The following tables summarize key quantitative data for phlorizin, a compound structurally and functionally similar to this compound, and its derivatives. This data is essential for designing and interpreting experiments in diabetes research.
Table 1: Inhibitory Activity of Phlorizin and a this compound Derivative against SGLT1 and SGLT2
| Compound | Target | IC50 (nM) | Reference |
| Phlorizin | hSGLT1 | ~290 | [3] |
| Phlorizin | hSGLT2 | ~21 | [3] |
| This compound derivative (2a) | - | Potent glucosuric effect at 100 mg/kg in rats | [4] |
Table 2: In Vivo Efficacy of Phlorizin in Diabetic Mouse Models
| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |
| STZ-induced diabetic mice | Phlorizin (subcutaneous injection, twice daily) | 7 days | Reduced non-fasting blood glucose from ~539 mg/dL to ~300 mg/dL. | [5] |
| db/db mice | Phlorizin (20 mg/kg, intragastric administration) | 10 weeks (from week 8 to 18) | Significantly decreased body weight gain and levels of serum fasting blood glucose, triglycerides, and total cholesterol. | [6] |
| High-fat diet-fed mice | Phlorizin (400 mg/kg body weight) | Acute | Reduced diabetic blood glucose levels compared to untreated animals. | [1] |
Experimental Protocols
In Vivo Glucose Lowering Assessment in a Diabetic Mouse Model
This protocol is a representative example based on studies using phlorizin in streptozotocin (STZ)-induced diabetic mice.[5]
Objective: To evaluate the effect of this compound on blood glucose levels in a diabetic mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/polyethylene glycol)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glucometer and glucose test strips
-
Syringes and needles for injection
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in mice by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg body weight) dissolved in cold citrate buffer.
-
Monitor blood glucose levels 3-5 days post-injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.
-
-
Animal Grouping and Treatment:
-
Randomly divide the diabetic mice into two groups:
-
Vehicle control group
-
This compound treatment group
-
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., based on the data in Table 2).
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage, subcutaneous injection) at a specified frequency (e.g., once or twice daily).
-
-
Blood Glucose Monitoring:
-
Measure non-fasting blood glucose levels from tail vein blood at regular intervals (e.g., daily, before and after treatment).
-
Continue the treatment for the planned duration of the study (e.g., 7 days, 4 weeks).
-
-
Data Analysis:
-
Compare the blood glucose levels between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Cellular Glucose Uptake Assay
This protocol describes a common method for measuring glucose uptake in a cell line using the fluorescent glucose analog 2-NBDG.
Objective: To assess the effect of this compound on glucose uptake in a relevant cell line (e.g., HEK293 cells transfected with SGLT1 or SGLT2).
Materials:
-
HEK293 cells (or other suitable cell line) expressing SGLT1 or SGLT2
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free DMEM
-
Fetal Bovine Serum (FBS)
-
Phloretin (as a positive control inhibitor)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture:
-
Culture the cells in DMEM supplemented with 10% FBS and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
The next day, gently wash the cells twice with warm PBS.
-
Starve the cells by incubating them in glucose-free DMEM for 1-2 hours.
-
Treat the cells with varying concentrations of this compound (and phloretin as a positive control) in glucose-free DMEM for 30-60 minutes. Include a vehicle-only control.
-
-
Glucose Uptake Measurement:
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to stop the uptake and remove extracellular 2-NBDG.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Alternatively, detach the cells and analyze the fluorescence per cell using a flow cytometer.
-
Calculate the percentage of glucose uptake inhibition for each concentration of this compound compared to the vehicle control.
-
Gut Microbiota Analysis via 16S rRNA Sequencing
This protocol outlines the general workflow for analyzing changes in the gut microbiota composition in response to this compound treatment in a mouse model.
Objective: To investigate the impact of this compound on the composition of the gut microbiota in diabetic mice.
Materials:
-
Fecal samples from vehicle- and this compound-treated mice
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for 16S rRNA gene amplification (e.g., targeting the V3-V4 region)
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2, mothur)
Procedure:
-
Fecal Sample Collection:
-
Collect fresh fecal pellets from individual mice at baseline and at the end of the treatment period.
-
Immediately freeze the samples at -80°C until DNA extraction.
-
-
DNA Extraction:
-
Extract total genomic DNA from the fecal samples using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with universal primers.
-
Purify the PCR products to remove primers and dNTPs.
-
Prepare the sequencing library and perform paired-end sequencing on an Illumina platform.
-
-
Bioinformatics and Data Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Analyze the alpha diversity (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare the microbial communities between the treatment groups.
-
Identify specific bacterial taxa that are differentially abundant between the vehicle and this compound groups.
-
Visualizations
Signaling Pathways
SGLT inhibitors are known to exert beneficial effects beyond glycemic control, partly through the modulation of inflammatory pathways. The following diagram illustrates the potential downstream effects of SGLT inhibition on inflammatory signaling.
References
Application Notes and Protocols: Utilizing 4'-Deoxyphlorizin in the Study of GLUT Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facilitative glucose transporters (GLUTs) are a family of membrane proteins essential for glucose uptake in mammalian cells. Their diverse isoforms exhibit tissue-specific expression and play critical roles in various physiological and pathological processes, including metabolic regulation and cancer progression.[1][2][3] Understanding the function and regulation of these transporters is paramount for developing novel therapeutic strategies. 4'-Deoxyphlorizin, a derivative of the natural product phlorizin, is a valuable tool in studying glucose transport. While primarily recognized as a potent inhibitor of the sodium-glucose cotransporters (SGLTs), it has also been reported to exhibit weak inhibitory effects on GLUT1.[4][5] This document provides detailed application notes and protocols for utilizing this compound in the investigation of GLUT transporters.
Data Presentation: Inhibitory Profile of this compound
Quantitative data on the inhibitory effects of this compound on a wide range of GLUT isoforms is limited in the current scientific literature. The available information primarily focuses on its potent inhibition of SGLTs and a noted weak effect on GLUT1. Further research is required to establish a comprehensive inhibitory profile against other GLUT isoforms.
| Transporter | Known Effect of this compound | IC50 / Ki | Reference |
| GLUT1 | Weak inhibitory effects observed in human erythrocytes. | Not well-defined. | [4] |
| GLUT2 | Data not available. | - | |
| GLUT3 | Data not available. | - | |
| GLUT4 | Data not available. | - | |
| GLUT5 | Data not available. | - | |
| SGLT1/2 | Strong inhibitory effect. | Potent, but specific values vary across studies. | [4][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its solubility, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or transporter function (typically <0.5%).
In Vitro Glucose Uptake Assay using a Fluorescent Glucose Analog
This protocol describes a general method to assess the inhibitory effect of this compound on glucose uptake in a cell line overexpressing a specific GLUT isoform using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Cells stably overexpressing a specific GLUT isoform (e.g., GLUT1, GLUT2, etc.)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)
-
2-NBDG
-
This compound stock solution
-
Positive control inhibitor (e.g., BAY-876 for GLUT1)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay. Culture overnight at 37°C in a humidified incubator with 5% CO2.
-
Cell Starvation: The following day, gently wash the cells twice with warm PBS. Replace the culture medium with serum-free, low-glucose medium and incubate for 2-4 hours to upregulate GLUT expression.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Remove the starvation medium and wash the cells once with KRH buffer.
-
Add the diluted this compound or control solutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Glucose Uptake:
-
Prepare a solution of 2-NBDG in KRH buffer at a final concentration of 50-100 µM.
-
Add the 2-NBDG solution to all wells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Termination and Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS or a cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of each well to the protein concentration or cell number.
-
Calculate the percentage of glucose uptake inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Assessment of Glucose Tolerance (Oral Glucose Tolerance Test - OGTT)
This protocol outlines a general procedure to evaluate the effect of this compound on glucose tolerance in a mouse model. This can provide insights into its overall impact on glucose homeostasis, which may be influenced by its effects on both SGLTs and potentially GLUTs.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Protocol:
-
Acclimatization and Fasting: Acclimatize the mice to handling for at least one week. Fast the mice overnight (12-16 hours) with free access to water before the experiment.
-
Baseline Blood Glucose: Measure the baseline blood glucose level from the tail vein using a glucometer (t=0 min).
-
Compound Administration: Administer this compound (at a predetermined dose) or vehicle to the mice via oral gavage.
-
Glucose Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (2 g/kg) to all mice via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Compare the AUC values between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the AUC in the treated group would indicate improved glucose tolerance.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Glucose transporters in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glucose Metabolism and Glucose Transporters in Breast Cancer [frontiersin.org]
- 3. Glucose Transporters as a Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept. | Semantic Scholar [semanticscholar.org]
- 6. Na(+)-glucose cotransporter (SGLT) inhibitors as antidiabetic agents. 4. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives substituted on the B ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Deoxyphlorizin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Deoxyphlorizin is a derivative of phlorizin, a natural dihydrochalcone known for its inhibitory effects on sodium-glucose cotransporters (SGLTs). Phlorizin itself is a non-selective inhibitor of both SGLT1 and SGLT2, which are crucial for glucose absorption in the intestine and reabsorption in the kidneys, respectively.[1][2][3] The study of this compound and similar derivatives is of significant interest in the development of more selective and potent SGLT inhibitors for the management of metabolic diseases such as type 2 diabetes.[4]
These application notes provide a comprehensive guide for the experimental design of studies involving this compound, covering its mechanism of action, key in vitro and in vivo experimental protocols, and the analysis of its effects on relevant signaling pathways.
Mechanism of Action
Inhibition of SGLT2 in the renal proximal tubules leads to increased urinary glucose excretion.[5] Inhibition of SGLT1 in the intestine can delay glucose absorption. Downstream of SGLT inhibition, cellular energy stress can lead to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, impacting cell growth, proliferation, and autophagy.[6][7][8]
Data Presentation: Inhibitory Activity of Phlorizin and Related Compounds
The following table summarizes the inhibitory activities of phlorizin and other selected SGLT inhibitors against human SGLT1 and SGLT2. This data provides a comparative context for designing experiments with this compound.
| Compound | Target | IC50 / Ki (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Phlorizin | hSGLT1 | Ki: 300 | ~ 0.13 | [2] |
| hSGLT2 | Ki: 39 | [2] | ||
| Dapagliflozin | hSGLT1 | IC50: 1400 | ~ 0.0008 | [1] |
| hSGLT2 | IC50: 1.2 | [1] | ||
| Canagliflozin | hSGLT1 | IC50: 660 | ~ 0.006 | [1] |
| hSGLT2 | IC50: 4.2 | [1] | ||
| Empagliflozin | hSGLT1 | IC50: 8300 | ~ 0.0004 | [1] |
| hSGLT2 | IC50: 3.1 | [1] | ||
| Sotagliflozin | hSGLT1 | IC50: 36 | ~ 20 | [9] |
| hSGLT2 | IC50: 1.8 | [9] |
Experimental Protocols
In Vitro Studies
1. Cell Line Selection and Culture
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a suitable host for stably overexpressing human SGLT1 (hSGLT1) or hSGLT2 (hSGLT2) for inhibitor screening.[10][11][12]
-
MDCK Cells: Madin-Darby Canine Kidney (MDCK) cells can also be used, as they endogenously express some SGLT transporters and are a good model for studying renal tubular transport.[6]
Protocol for Establishing Stable SGLT-Expressing HEK293 Cell Lines:
-
Obtain full-length human SGLT1 and SGLT2 cDNA.
-
Clone the cDNA into a suitable mammalian expression vector containing a selection marker (e.g., neomycin resistance).
-
Transfect HEK293 cells with the expression vectors using a standard transfection reagent.
-
Select for stably transfected cells by culturing in media containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance).
-
Confirm the expression of SGLT1 and SGLT2 via RT-PCR and Western blotting.[10][11]
2. In Vitro Glucose Uptake Assay
This assay measures the ability of this compound to inhibit glucose transport into cells. A non-metabolizable fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is commonly used.[10]
Protocol:
-
Seed HEK293-hSGLT1 or HEK293-hSGLT2 cells in a 96-well plate and culture overnight.
-
Wash the cells with a sodium-containing buffer (for SGLT-mediated uptake) or a sodium-free buffer (for background).
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add 2-NBDG to the wells and incubate for 30-60 minutes.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
3. Cell Viability Assay
To assess the cytotoxicity of this compound, a standard cell viability assay such as the MTT or resazurin assay should be performed.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
4. Western Blot Analysis of AMPK/mTOR Signaling Pathway
This protocol is used to determine if this compound treatment affects the activation of AMPK and the downstream mTOR pathway.
Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
In Vivo Studies
1. Animal Model Selection
-
Normal Rodents: C57BL/6 mice or Sprague-Dawley rats can be used for initial pharmacokinetic and glucose tolerance studies.[13]
-
Diabetic Rodents: db/db mice or streptozotocin (STZ)-induced diabetic rats are suitable models for evaluating the anti-hyperglycemic effects of this compound.
2. Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess the effect of a compound on glucose disposal.[14][15][16]
Protocol:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound orally at the desired dose.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose solution orally (typically 2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the effect of this compound on glucose tolerance.
3. Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Administer a single dose of this compound to rodents either orally or intravenously.
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[13][17][18][19][20]
Mandatory Visualizations
Caption: Signaling pathway of this compound via SGLT inhibition.
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond SGLT2: Exploring the Therapeutic Potential of Lesser-Known SGLT Isoform Inhibitors [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of AMPK/mTOR Autophagic Pathway Using Dapagliflozin Protects Against Cadmium-Induced Testicular and Renal Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose-induced regulation of NHEs activity and SGLTs expression involves the PKA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. testmenu.com [testmenu.com]
- 15. ascensia-diabetes.ch [ascensia-diabetes.ch]
- 16. dhm.com.au [dhm.com.au]
- 17. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4'-Deoxyphlorizin Stability and Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Deoxyphlorizin. The information is designed to help anticipate and address common stability and degradation challenges encountered during experiments.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. The guidance provided here is based on the known behavior of the structurally similar compound phlorizin, general principles of chemical kinetics, and standard pharmaceutical forced degradation studies. It is crucial to perform compound-specific stability testing for your particular experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Like its analog phlorizin, this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the glycosidic bond.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the phenolic moieties of the molecule.
-
Solvent Composition: The type of solvent and the presence of co-solvents can impact solubility and stability. For instance, while sparingly soluble in aqueous buffers, its stability in such solutions may be limited.
Q2: My this compound solution appears to be losing potency over a short period. What could be the cause?
A2: A rapid loss of potency is likely due to chemical degradation. The most probable cause is the hydrolysis of the glycosidic bond, which splits this compound into its aglycone (phloretin derivative) and glucose moieties. This process can be accelerated by inappropriate pH or high temperatures. For aqueous solutions, it is advisable to prepare them fresh and use them promptly. Storing aqueous solutions for more than a day is not recommended without stability data to support it.
Q3: What are the expected degradation products of this compound?
A3: Based on the structure of this compound and the known degradation pathways of the related compound phlorizin, the primary degradation product is expected to be the aglycone resulting from the hydrolysis of the O-glycosidic bond. Oxidation of the phenol rings is also a potential degradation pathway.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution. | Low aqueous solubility of this compound. | Prepare stock solutions in an organic solvent like DMSO or ethanol and dilute to the final concentration in aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Discoloration of the solution (e.g., turning yellow/brown). | Oxidation of the phenolic groups. | Prepare solutions fresh and protect them from light and air. Consider using deoxygenated solvents or adding antioxidants if compatible with your experiment. |
| Inconsistent experimental results. | Degradation of this compound in solution during the experiment. | Control the pH and temperature of your experimental setup. Prepare fresh solutions for each experiment. If the experiment is lengthy, assess the stability of this compound under the specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[2]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature. Basic conditions often lead to rapid degradation.
-
Oxidative Degradation: Mix the stock solution with a 3% to 30% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water/buffer (e.g., with 0.1% formic acid or ammonium acetate). Detection is typically done using a UV detector at a wavelength determined by the UV spectrum of this compound.
Workflow for Investigating this compound Degradation```dot
Caption: Potential degradation pathways of this compound.
Summary of Stability Data for Phlorizin (as an analog)
| Condition | Solvent | Observation | Recommendation | Reference |
| Aqueous Solution | Water/Buffer | Hydrolyzes to phloretin and glucose. | Prepare fresh solutions daily. Do not store for more than one day. | [3][4] |
| Solubility | Cold Water | Poorly soluble. | Use hot water or an organic co-solvent for dissolution. | [3] |
| Solubility | Ethanol, DMSO | Soluble. | Use as a solvent for preparing stock solutions. | [4] |
| Storage (Solid) | -20°C | Stable for ≥ 4 years. | Store the solid compound at -20°C for long-term storage. | [4] |
| Storage (Stock in DMSO) | -20°C | Stable for extended periods when aliquoted. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [1] |
References
Technical Support Center: 4'-Deoxyphlorizin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Deoxyphlorizin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the glucose transport system.[1][2] It is an analog of phlorizin, a naturally occurring dihydrochalcone.[3] Its primary mechanism of action is the inhibition of sodium-glucose cotransporters (SGLTs), with a notable inhibitory activity against phlorizin hydrolase.[4] While phlorizin inhibits both SGLT1 and SGLT2, this compound's specific selectivity profile should be experimentally determined for the system under investigation.[5][6][7][8]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO and ethanol, and sparingly soluble in aqueous buffers.[9] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO. For example, a stock solution of 84 mg/mL (199.8 mM) in fresh, moisture-free DMSO has been reported.[1]
Storage Recommendations:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4][10] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is primarily known as a glucose transport inhibitor, its off-target effects are not extensively documented in readily available literature. However, studies on its parent compound, phlorizin, and other SGLT inhibitors suggest potential off-target activities.[11] These may include interactions with other transporters or cellular pathways. It is crucial to include appropriate controls in your experiments to identify and account for any potential off-target effects. For novel biological systems, performing a broad off-target screening panel may be advisable.
Q4: What are the known signaling pathways affected by SGLT inhibition?
A4: Inhibition of SGLT can indirectly influence several key signaling pathways involved in cellular metabolism and survival. The primary effect is a reduction in intracellular glucose, which can lead to metabolic stress. This can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[12][13] Additionally, alterations in glucose metabolism can impact the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[14][15][16]
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure the compound has been stored correctly (see Q2). Prepare a fresh stock solution from powder. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Low SGLT Expression | Verify the expression of SGLT1 and/or SGLT2 in your cell line using techniques like RT-qPCR or Western blotting. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and glucose concentration in the medium. |
| Solubility Issues | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and ensure the compound remains in solution. |
Issue 2: High Background or Variability in Glucose Uptake Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Glucose Uptake | Use a non-metabolizable, fluorescently labeled glucose analog like 2-NBDG. Include a control with a known glucose transport inhibitor (like cytochalasin B for GLUTs) to assess non-specific uptake.[17] |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. Perform a cytotoxicity assay to confirm that the used concentrations of this compound are not affecting cell viability. |
| Inconsistent Cell Numbers | Seed cells evenly and ensure a consistent cell number across all wells of the assay plate. |
| Incomplete Washing Steps | If using a radiolabeled glucose uptake assay, ensure thorough and consistent washing to remove all extracellular radiolabel before cell lysis and counting. |
Issue 3: Inconsistent Results in Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Phlorizin and its analogs can have poor oral bioavailability.[11] Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. |
| Dehydration or Volume Depletion | SGLT inhibitors can cause osmotic diuresis, leading to dehydration.[18] Monitor animal hydration status and provide adequate access to water. |
| Gastrointestinal Side Effects | Inhibition of intestinal SGLT1 can lead to diarrhea.[19] Monitor for and record any gastrointestinal adverse effects. |
| Dosing Regimen | Optimize the dose and frequency of administration based on pharmacokinetic and pharmacodynamic studies. |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder (MW: 420.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.204 mg of this compound powder.
-
Add 100 µL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
In Vitro Glucose Uptake Assay using 2-NBDG
This protocol is adapted from a general method for fluorescent glucose uptake assays.[17]
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution (100 mM in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer-Phosphate (KRP) buffer (or other suitable glucose-free buffer)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Wash the cells twice with warm PBS.
-
Starve the cells in glucose-free KRP buffer for 1-2 hours in a CO2 incubator.
-
Prepare different concentrations of this compound in KRP buffer by diluting the DMSO stock solution. Include a vehicle control (DMSO only).
-
Remove the starvation buffer and add the this compound solutions to the respective wells. Incubate for 30-60 minutes.
-
Add 2-NBDG to each well to a final concentration of 100-200 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Cell Viability/Cytotoxicity Assay (MTT or WST-8 based)
This is a general protocol to assess the potential cytotoxic effects of this compound.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution (100 mM in DMSO)
-
Cell culture medium
-
MTT or WST-8 reagent (e.g., Cell Counting Kit-8)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or controls to the wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 420.41 g/mol | [4] |
| Molecular Formula | C₂₁H₂₄O₉ | [4] |
| CAS Number | 4319-68-0 | [4] |
| Solubility in DMSO | 84 mg/mL (199.8 mM) | [1] |
| Powder Storage | -20°C (3 years), 4°C (2 years) | [4] |
| Solution Storage | -80°C (6 months), -20°C (1 month) | [4] |
Visualizations
Caption: Workflow for a 2-NBDG based glucose uptake assay.
Caption: Potential signaling pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4′-Deoxyphlorizin - Immunomart [immunomart.com]
- 3. Phlorizin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivochem.net [invivochem.net]
- 5. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Sglt2 vs Sglt1 | Power [withpower.com]
- 8. nursingcenter.com [nursingcenter.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting negative phosphorylation to activate AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMP-activated Protein Kinase (AMPK) Negatively Regulates Nox4-dependent Activation of p53 and Epithelial Cell Apoptosis in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: map04151 [kegg.jp]
- 16. google.com [google.com]
- 17. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with 4'-Deoxyphlorizin
Welcome to the technical support center for 4'-Deoxyphlorizin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an inhibitor of the glucose transport system.[1] It also exhibits potent inhibitory activity against phlorizin hydrolase.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is slightly soluble in methanol and slightly soluble in water, with solubility in water increasing with heat.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is suitable for use in various cell-based assays, most notably in glucose uptake assays to study the function of glucose transporters.
Troubleshooting Unexpected Experimental Results
Unexpected results can arise from a variety of factors, including compound stability, experimental setup, and biological variability. This guide addresses common issues encountered when using this compound.
Issue 1: No observable inhibition of glucose uptake.
Possible Cause 1: Compound Degradation this compound, like many small molecules, can be sensitive to pH and temperature.[3][4][5]
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure the pH of your experimental buffer is within a stable range for the compound. While specific data for this compound is limited, many compounds are most stable in a slightly acidic to neutral pH range (pH 4.5-6.5).[4]
-
Possible Cause 2: Incorrect Assay Conditions The effectiveness of the inhibitor can be dependent on the specific conditions of the glucose uptake assay.
-
Troubleshooting Steps:
-
Optimize inhibitor concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Pre-incubation time: Ensure an adequate pre-incubation time with this compound to allow for sufficient binding to the glucose transporters before the addition of the glucose analog. This may need to be optimized (e.g., 15-60 minutes).
-
Glucose analog concentration: The concentration of the labeled glucose analog (e.g., 2-deoxy-D-glucose) may be too high, outcompeting the inhibitor. Consider reducing the concentration of the glucose analog.
-
Possible Cause 3: Low Expression of Target Transporters The cell line you are using may not express the specific glucose transporters that are sensitive to this compound at a high enough level.
-
Troubleshooting Steps:
-
Confirm transporter expression: Use techniques like qPCR or western blotting to confirm the expression of relevant glucose transporters (e.g., SGLT family members) in your cell line.
-
Use a positive control cell line: If possible, use a cell line known to have high expression of the target transporters as a positive control.
-
Issue 2: High variability between replicate wells.
Possible Cause 1: Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variability in glucose uptake.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding.
-
Allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure even cell distribution.
-
Possible Cause 2: Edge Effects Wells on the outer edges of a microplate are prone to evaporation, which can affect cell health and compound concentration.
-
Troubleshooting Steps:
-
Avoid using the outermost wells of the plate for your experiment.
-
Fill the outer wells with sterile PBS or water to maintain humidity.
-
Possible Cause 3: Incomplete Washing Steps Residual labeled glucose analog in the wells after the uptake period can lead to high background and variability.
-
Troubleshooting Steps:
-
Ensure thorough and consistent washing of all wells after the glucose uptake step.
-
Use an automated plate washer if available for improved consistency.
-
Issue 3: Observed cytotoxicity at expected working concentrations.
Possible Cause 1: Off-Target Effects At higher concentrations, small molecules can exhibit off-target effects that may lead to cytotoxicity.[6]
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use a standard assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your cell line.
-
Lower the concentration: If cytotoxicity is observed at the desired inhibitory concentration, try to use the lowest effective concentration from your dose-response curve.
-
Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
-
Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Include a vehicle control (medium with the same concentration of solvent but without the compound) in your experimental design.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H24O9 | [2] |
| Molecular Weight | 420.41 g/mol | [2] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Storage | -20°C Freezer | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Slightly Soluble | [2] |
| Water | Slightly Soluble (increases with heat) | [2] |
| DMSO | Soluble (based on common practice for similar compounds) | N/A |
Experimental Protocols
Key Experiment: Colorimetric Glucose Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
DMSO (for stock solution)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-D-glucose (2-DG)
-
Insulin (as a positive control for stimulating glucose uptake)
-
Colorimetric Glucose Uptake Assay Kit (e.g., Abcam ab136955 or similar)[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Cell Starvation: Wash cells twice with PBS and then starve them in serum-free medium overnight.
-
Glucose Starvation: On the day of the assay, wash the cells three times with PBS and then incubate with KRPH buffer for 40 minutes to starve them of glucose.
-
Inhibitor/Stimulator Treatment:
-
For inhibitor wells, add this compound at the desired final concentrations and incubate for 20 minutes.
-
For positive control wells, add a known stimulator of glucose uptake, such as insulin, and incubate for 20 minutes.
-
For negative control wells, add vehicle (DMSO).
-
-
Glucose Uptake: Add 2-DG to all wells to a final concentration of 10 mM and incubate for 20 minutes.
-
Assay Development: Wash the cells three times with PBS to remove extracellular 2-DG. Lyse the cells and follow the manufacturer's instructions for the colorimetric detection of intracellular 2-DG-6-phosphate.
-
Data Analysis: Measure the absorbance at the recommended wavelength. The amount of glucose uptake is proportional to the signal.
Visualizations
Caption: Workflow for a typical glucose uptake assay.
Caption: Troubleshooting logic for "no inhibition" results.
Caption: Mechanism of this compound action.
References
- 1. invivochem.net [invivochem.net]
- 2. This compound [amp.chemicalbook.com]
- 3. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of the thrombolytic protein fibrolase: effect of temperature and pH on activity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
mitigating off-target effects of 4'-Deoxyphlorizin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Deoxyphlorizin. The information provided is intended to help mitigate potential off-target effects and ensure the successful design and interpretation of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is known to be an inhibitor of the glucose transport system.[1][2] It also exhibits potent inhibitory activity against phlorizin hydrolase.[1][2]
Q2: What are the potential off-target effects of this compound?
Q3: How can I experimentally determine the selectivity of my batch of this compound?
To determine the selectivity of your compound, it is recommended to perform a comprehensive screening against a panel of relevant targets. This can include:
-
Kinase Profiling: A kinome scan can assess the inhibitory activity of this compound against a broad range of kinases.
-
Transporter Screening: Test the compound against a panel of glucose transporters, including SGLT1, SGLT2, and various GLUT isoforms.
-
Broad Ligand Binding Assays: A safety pharmacology panel can screen for binding to a wide array of receptors, ion channels, and transporters.
Q4: Should I be concerned about the metabolic stability of this compound in my experiments?
Yes. Like its parent compound phlorizin, this compound may be susceptible to enzymatic hydrolysis.[4] It is advisable to assess its stability in your specific experimental system (e.g., cell culture media, tissue homogenates) to ensure that the observed effects are attributable to the parent compound and not a metabolite.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cytotoxicity in cell-based assays | Inhibition of ubiquitously expressed glucose transporters like GLUT1 by a metabolite similar to phloretin could lead to energy depletion and cell death in sensitive cell lines. | 1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Supplement the culture medium with alternative energy sources (e.g., pyruvate, glutamine). 3. Test the effect of this compound in cell lines with varying dependence on glucose metabolism. 4. Analyze the culture medium for the presence of metabolites. |
| Inconsistent results between in vitro and in vivo experiments | Poor oral bioavailability and rapid metabolism, as seen with phlorizin, could lead to lower than expected exposure in vivo.[4] | 1. Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. 2. Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism. |
| Effects on non-target tissues in in vivo studies | Inhibition of SGLT1 in the intestine could lead to gastrointestinal side effects. Inhibition of other glucose transporters in various tissues could also produce unexpected phenotypes. | 1. Carefully monitor for any adverse effects in animal studies. 2. Perform biodistribution studies to understand the tissue accumulation of the compound. 3. Use knockout or knockdown models for suspected off-target proteins to confirm the mechanism of the observed side effects. |
| Discrepancy between expected and observed cellular glucose uptake | This compound may be inhibiting other glucose transporters in your cell model in addition to its primary target. | 1. Characterize the expression profile of glucose transporters in your specific cell line. 2. Use more specific inhibitors for other transporters as controls to dissect the contribution of each to the observed phenotype. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of this compound against a large panel of kinases. Commercial services are widely available for this type of screen.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: A common format is a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site.
-
Kinase Panel: Select a comprehensive panel of kinases, ideally covering all major branches of the human kinome.
-
Assay Execution:
-
The kinase-tagged phage, test compound (this compound), and an immobilized ligand are incubated together.
-
The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) of the phage DNA tag.
-
-
Data Analysis: The results are typically expressed as the percentage of kinase binding relative to a vehicle control (e.g., DMSO). A lower percentage indicates stronger inhibition. A dissociation constant (Kd) can be determined from a dose-response curve.
Data Presentation:
| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM |
| Kinase A | ||
| Kinase B | ||
| ... |
Protocol 2: Cell-Based Glucose Uptake Assay for Transporter Specificity
This protocol describes a method to assess the inhibitory activity of this compound on different glucose transporters expressed in cells.
Methodology:
-
Cell Line Selection: Use cell lines that endogenously express the glucose transporters of interest (e.g., SGLT1, SGLT2, GLUT1, GLUT2). Alternatively, use engineered cell lines overexpressing a specific transporter.
-
Cell Culture: Culture the cells to confluency in appropriate multi-well plates.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or control inhibitors for a defined period.
-
Glucose Uptake Measurement:
-
Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) to the cells.
-
Incubate for a short period to allow for uptake.
-
Wash the cells to remove extracellular labeled glucose.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
-
Data Analysis: Calculate the rate of glucose uptake for each condition and determine the IC50 value of this compound for each transporter.
Data Presentation:
| Transporter | Cell Line | IC50 (µM) of this compound |
| SGLT1 | ||
| SGLT2 | ||
| GLUT1 | ||
| GLUT2 |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Known and potential targets of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. Beyond SGLT2: Exploring the Therapeutic Potential of Lesser-Known SGLT Isoform Inhibitors [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Dual SGLT1/SGLT2 inhibitor phlorizin reduces glucose transport in experimental peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 4'-Deoxyphlorizin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting forced degradation studies for 4'-Deoxyphlorizin.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study is essential to understand the intrinsic stability of this compound.[1][2] It involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2][3] This information is crucial for developing stability-indicating analytical methods, understanding the molecule's chemical behavior, and informing formulation, packaging, and storage strategies.[2][3][4]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
Forced degradation studies for this compound should include exposure to a range of stress conditions to cover potential degradation mechanisms like hydrolysis, oxidation, and photolysis.[2] A minimal list of stress factors includes:
-
Acidic hydrolysis
-
Basic hydrolysis
-
Oxidative degradation
-
Thermal stress
-
Photolytic stress
Q3: How much degradation should be targeted in these studies?
The goal is to achieve a target degradation of approximately 10-30%.[5] Overly harsh conditions can lead to secondary degradation products that may not be relevant to real-world storage, while insufficient stress may not produce detectable levels of degradation products.[6]
Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for separating and quantifying this compound and its degradation products.[4] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7][8]
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard industry practices for forced degradation studies. Specific concentrations, temperatures, and durations may need to be optimized for this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water mixture).[5]
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 48 hours.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the sample with an equivalent volume and concentration of sodium hydroxide (NaOH) before analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the sample with an equivalent volume and concentration of hydrochloric acid (HCl) before analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature (25°C) for 24 hours, protected from light.
-
Withdraw samples at various intervals for analysis.
5. Thermal Degradation:
-
For solid-state analysis, place a thin layer of this compound powder in a petri dish and expose it to 80°C in a hot air oven for 72 hours.
-
For solution-state analysis, reflux the stock solution at 80°C for 48 hours.
-
Sample at appropriate time points.
6. Photolytic Degradation:
-
Expose the this compound stock solution and solid substance to UV light (254 nm) and visible light in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific forced degradation studies on this compound have been published.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 60°C | 15.2% |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 25°C | 25.8% |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 18.5% |
| Thermal (Solid) | - | 72 hours | 80°C | 5.1% |
| Thermal (Solution) | - | 48 hours | 80°C | 9.8% |
| Photolytic (UV) | 254 nm | 24 hours | 25°C | 12.3% |
Table 2: Hypothetical Degradation Products of this compound
| Degradation Product ID | Formation Condition | Proposed Structure/Modification |
| DP-H1 | Acidic Hydrolysis | Aglycone of this compound (cleavage of the glycosidic bond) |
| DP-B1 | Basic Hydrolysis | Phloretic acid and Phloroglucinol (hydrolytic cleavage of the ester-like linkage) |
| DP-O1 | Oxidative | Hydroxylated derivative on the B-ring |
| DP-O2 | Oxidative | Epoxide formation on the double bond of the chalcone isomer |
| DP-P1 | Photolytic | Dimerization product |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for forced degradation of this compound.
Troubleshooting Guide
Q5: My chromatogram shows no degradation after applying stress conditions. What should I do?
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution: Increase the severity of the stress. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time.[6] It is recommended to increase the stress factor incrementally to achieve the target 10-30% degradation.
Q6: I am observing significant peak tailing for the parent this compound peak.
-
Possible Cause 1: Secondary interactions with the column stationary phase. Phenolic compounds can interact with residual silanols on C18 columns.
-
Solution 1: Adjust the mobile phase pH. A lower pH (e.g., 2.5-3.0) will suppress the ionization of silanols and may improve peak shape.
-
Possible Cause 2: Column contamination or degradation.
-
Solution 2: Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.[9][10]
Q7: There are many small, spurious peaks in my chromatogram, especially in the gradient elution.
-
Possible Cause: Contamination of the mobile phase or solvents used for sample preparation.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[11] Filter all buffers and aqueous solutions before use. Ensure proper degassing of the mobile phase.
Q8: The retention times of my peaks are shifting between injections.
-
Possible Cause 1: Inadequate column equilibration between runs, especially in gradient methods.
-
Solution 1: Increase the column equilibration time to at least 10 column volumes.[10]
-
Possible Cause 2: Fluctuation in mobile phase composition or flow rate.
-
Solution 2: Ensure the solvent proportioning valve of the HPLC is working correctly. Prepare mobile phases accurately by weight if possible. Check for leaks in the pump or flow path.[9]
-
Possible Cause 3: Unstable column temperature.
-
Solution 3: Use a column oven to maintain a constant temperature.[10]
Caption: Logical workflow for troubleshooting HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. aelabgroup.com [aelabgroup.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ijnrd.org [ijnrd.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 4'-Deoxyphlorizin Experiments
Welcome to the technical support center for 4'-Deoxyphlorizin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent inhibitor of the glucose transport system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1][2][3][4][5][6] These transporters are crucial for glucose reabsorption in the kidneys and glucose uptake in the intestine. By blocking SGLT1 and SGLT2, this compound effectively reduces the amount of glucose that is reabsorbed into the bloodstream. It also exhibits inhibitory activity against phlorizin hydrolase.
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in studies related to diabetes, metabolic disorders, and cancer research. Its ability to block glucose uptake makes it a valuable tool for investigating the role of glucose transport in various physiological and pathological processes.[7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of up to 84 mg/mL (199.8 mM).[3] It is recommended to use fresh, moisture-free DMSO for the best results, as absorbed moisture can reduce solubility. For a 10 mM stock solution, you would dissolve 4.204 mg of this compound in 1 mL of DMSO.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent (like DMSO), it should be stored at -80°C for up to 6 months.[8]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no inhibitory effect observed | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cell line characteristics: The target cells may not express SGLT1 or SGLT2, or they may have alternative glucose uptake mechanisms. 4. Assay sensitivity: The glucose uptake assay may not be sensitive enough to detect subtle changes. | 1. Perform a dose-response experiment to determine the optimal working concentration for your cell line. Start with a range of concentrations (e.g., 1 µM to 100 µM). 2. Ensure the compound has been stored correctly. Prepare fresh stock solutions if degradation is suspected. 3. Verify the expression of SGLT1 and SGLT2 in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express these transporters. 4. Optimize your glucose uptake assay. This may involve adjusting the incubation time with the glucose analog or using a more sensitive detection method. |
| High background in glucose uptake assay | 1. Incomplete washing: Residual radiolabeled or fluorescent glucose analog can lead to high background signal. 2. Non-specific uptake: The glucose analog may be taken up by cells through non-SGLT mediated pathways. | 1. Ensure thorough and consistent washing of cells after incubation with the glucose analog. 2. Include a control with a known inhibitor of other glucose transporters (e.g., cytochalasin B for GLUTs) to assess the contribution of non-specific uptake. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. 2. Inconsistent reagent preparation: Variations in the preparation of stock solutions or assay reagents can lead to inconsistencies. 3. Incubation time variability: Inconsistent incubation times with this compound or the glucose analog can affect the results. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. 2. Prepare reagents fresh and use consistent protocols for their preparation. 3. Use a timer to ensure precise and consistent incubation times for all experimental steps. |
| Cell toxicity observed | 1. High concentration of this compound: The concentration of the inhibitor may be toxic to the cells. 2. DMSO toxicity: High concentrations of the DMSO vehicle can be toxic to some cell lines. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. 2. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle control in your experiments. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of in vivo efficacy | 1. Inadequate dosage: The administered dose may be too low to achieve a therapeutic effect. 2. Poor bioavailability: The compound may have poor absorption or rapid metabolism in the animal model. 3. Incorrect route of administration: The chosen route of administration may not be optimal for this compound. 4. Animal model suitability: The chosen animal model may not be appropriate for studying the effects of SGLT inhibition. | 1. Conduct a dose-ranging study to determine the optimal dose for your animal model. 2. Consider using a different vehicle or formulation to improve bioavailability. Pharmacokinetic studies can help determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 3. Experiment with different routes of administration (e.g., oral gavage, intraperitoneal injection) to find the most effective one. 4. Ensure the animal model is relevant to the disease being studied and that it expresses the target transporters. |
| Adverse effects observed | 1. Dehydration and electrolyte imbalance: Inhibition of SGLT2 can lead to increased urination and potential dehydration. 2. Hypoglycemia: While less common with SGLT inhibitors alone, the risk increases when combined with other anti-diabetic drugs. 3. Genitourinary infections: Increased glucose in the urine can create a favorable environment for microbial growth. | 1. Monitor animals for signs of dehydration and ensure they have free access to water. Monitor electrolyte levels if necessary. 2. Monitor blood glucose levels regularly, especially when co-administering with other glucose-lowering agents. 3. Monitor animals for signs of infection and maintain a clean housing environment. |
| Variability in animal responses | 1. Individual animal differences: Genetic and physiological variations between animals can lead to different responses. 2. Inconsistent dosing or handling: Variations in the administration of the compound or handling of the animals can introduce variability. | 1. Use a sufficient number of animals per group to account for individual variability and ensure statistical power. 2. Standardize all experimental procedures, including dosing, feeding, and housing conditions. |
Data Presentation
In Vitro Inhibition Data for SGLT Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Phlorizin | SGLT1 | 290 | [2] |
| SGLT2 | 21 | [2] | |
| Dapagliflozin | SGLT1 | 1400 | [2] |
| SGLT2 | 1 | [2] | |
| Canagliflozin | SGLT1 | 700 | [2] |
| SGLT2 | 3 | [2] | |
| Empagliflozin | SGLT1 | 8300 | [2] |
| SGLT2 | 3 | [2] | |
| Sotagliflozin | SGLT1 | 40 | [2] |
| SGLT2 | 2 | [2] |
In Vitro and In Vivo Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 420.41 g/mol | [8] |
| Solubility in DMSO | 84 mg/mL (199.8 mM) | [3] |
| Phlorizin Hydrolase Inhibition (Ki) | 0.33 nM | [8][9] |
| Phlorizin Hydrolase Inhibition (Km) | 0.59 nM | [8][9] |
| In Vivo Vehicle (suggested for phlorizin analogs) | Propylene glycol, ethanol, and saline | General knowledge for similar compounds |
Experimental Protocols
Detailed Methodology: In Vitro Glucose Uptake Assay
This protocol is a general guideline for a common application of this compound. Researchers should optimize the conditions for their specific cell line and experimental setup.
1. Cell Culture and Plating:
-
Culture cells expressing SGLT1/SGLT2 (e.g., HK-2 cells) in appropriate media and conditions.
-
Seed cells in a 96-well plate at a density that allows for 80-90% confluency on the day of the assay.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in serum-free media.
-
Remove the culture media from the cells and wash once with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Add the media containing different concentrations of this compound (and a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
3. Glucose Uptake Measurement:
-
Prepare a solution of a labeled glucose analog (e.g., 2-NBDG or radiolabeled 2-deoxyglucose) in glucose-free buffer.
-
After the inhibitor incubation, remove the treatment media.
-
Add the glucose analog solution to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stop the uptake by adding an ice-cold stop buffer and washing the cells multiple times with ice-cold PBS.
4. Data Acquisition:
-
Lyse the cells to release the internalized glucose analog.
-
Measure the fluorescence (for 2-NBDG) or radioactivity (for radiolabeled analogs) using a plate reader or scintillation counter.
5. Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the signal to the protein concentration in each well, if necessary.
-
Calculate the percentage of glucose uptake inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the data and determine the IC50 value.
Visualizations
Caption: SGLT1/2 Inhibition by this compound.
Caption: In Vitro Glucose Uptake Assay Workflow.
Caption: Troubleshooting Logic for In Vitro Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivochem.net [invivochem.net]
- 9. 4′-Deoxyphlorizin - Immunomart [immunomart.com]
Technical Support Center: 4'-Deoxyphlorizin In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Deoxyphlorizin. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of phlorizin and is known to be an inhibitor of the glucose transport system.[1][2] It also exhibits inhibitory activity against phlorizin hydrolase.[1] Its primary mechanism of action is expected to be the blockade of glucose transporters, thereby affecting glucose uptake in tissues.
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties are summarized in the table below. Notably, its limited solubility in water is a critical factor for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C21H24O9 | [3] |
| Molecular Weight | 420.41 g/mol | [3] |
| Appearance | Off White to Pale Yellow Solid | [3] |
| Solubility | Methanol (Slightly), Water (Slightly, Heated) | [3] |
| Storage | -20°C as a solid | [3] |
Q3: What are the expected challenges in the in vivo administration of this compound?
While specific data for this compound is limited, based on its parent compound, phlorizin, the following challenges can be anticipated:
-
Poor Bioavailability: Phlorizin exhibits very low oral bioavailability (around 5% in diabetic rats), largely due to extensive phase I and II metabolism in the digestive tract.[4] this compound may face similar metabolic hurdles.
-
Low Aqueous Solubility: The slight solubility in water necessitates the use of co-solvents or specialized formulation strategies for parenteral administration.[3]
-
Rapid Metabolism: Phlorizin is hydrolyzed to phloretin, which then undergoes further conjugation.[4] This rapid metabolism can lead to a short half-life of the parent compound. Intravenous administration may partially bypass this first-pass metabolism.[4]
Q4: Are there any established in vivo administration protocols for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound during or after administration. | Low aqueous solubility of this compound. | - Prepare the formulation immediately before use.- Consider using a co-solvent system (e.g., DMSO, PEG400) or a solubilizing agent (e.g., cyclodextrins). Ensure the chosen vehicle is non-toxic at the administered volume.- Perform a solubility test of your formulation before in vivo administration. |
| Lack of expected biological effect after oral administration. | Poor oral bioavailability due to extensive first-pass metabolism. | - Consider alternative routes of administration with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP) injection.[4]- Increase the oral dose, but monitor for potential toxicity.- Use a formulation designed to enhance oral absorption (e.g., nanoemulsions, lipid-based carriers). |
| High variability in experimental results between animals. | Inconsistent dosing due to formulation issues (e.g., suspension not being uniformly mixed).Differences in metabolic rates between individual animals. | - Ensure the dosing solution is homogenous. If it is a suspension, vortex thoroughly before drawing each dose.- Increase the number of animals per group to improve statistical power.- Monitor animal health and food/water intake, as these can influence metabolism. |
| Adverse effects observed in animals (e.g., irritation at the injection site). | High concentration of co-solvents (e.g., DMSO).The pH of the formulation is not physiological. | - Reduce the concentration of the organic co-solvent to the minimum required for solubilization. Dilute with a physiological buffer if possible.- Adjust the pH of the final formulation to be close to neutral (pH 7.4).- For subcutaneous injections, consider rotating the injection site. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Rodents (Hypothetical)
This protocol is based on general practices for administering poorly water-soluble compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10 mg/kg dose in a 25g mouse with a 100 µL injection volume, you would need a final concentration of 2.5 mg/mL. Start by dissolving 2.5 mg in 10 µL of DMSO.
-
Add PEG400 to the solution. A common ratio is 10% DMSO, 40% PEG400, and 50% saline. In this example, add 40 µL of PEG400 and mix thoroughly.
-
Add sterile saline to the final volume. In this example, add 50 µL of saline.
-
Vortex the solution until it is clear and homogenous.
-
Administer the solution to the animal via intraperitoneal injection immediately after preparation.
Important Considerations:
-
Always perform a small-scale pilot study to check for any acute toxicity of the formulation.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total injection volume.
Visualizations
Signaling Pathway: Hypothesized Mechanism of Action of this compound
References
Validation & Comparative
A Head-to-Head Comparison: 4'-Deoxyphlorizin and Phlorizin in SGLT Inhibition
For researchers and drug development professionals, the quest for potent and bioavailable Sodium-Glucose Co-transporter (SGLT) inhibitors is a significant area of focus in the management of metabolic diseases. This guide provides a detailed comparison of the efficacy of 4'-Deoxyphlorizin and its parent compound, phlorizin, based on available experimental data.
Phlorizin, a natural dihydrochalcone, is a well-established dual inhibitor of SGLT1 and SGLT2. However, its therapeutic potential is significantly hampered by poor oral bioavailability due to enzymatic hydrolysis in the small intestine. This has led to the development of analogs like this compound, which aim to overcome this limitation while retaining or enhancing inhibitory activity.
Quantitative Comparison of Inhibitory Potency
| Compound | Target | Parameter | Value | Species | Notes |
| Phlorizin | hSGLT1 | Ki | 300 nM[1] | Human | Non-selective inhibitor. |
| hSGLT2 | Ki | 39 nM[1] | Human | ||
| 4-Dehydroxyphlorizin derivative (compound 4a) | SGLT | Activity | ~2-fold higher than phlorizin[2] | Rat | Assayed in kidney brush border membrane vesicles.[2] |
| 4'-Dehydroxyphlorizin derivative (compound 2a) | Glucosuric Effect | Potency | 35-fold more potent than phlorizin[2] | Rat | Oral administration at 100 mg/kg.[2] |
Pharmacokinetic Profile Comparison
A critical factor in the efficacy of an orally administered drug is its pharmacokinetic profile, particularly its bioavailability. Phlorizin's low bioavailability is a major drawback, a challenge that this compound and its derivatives are designed to address.
| Compound | Parameter | Value | Species | Notes |
| Phlorizin | Oral Bioavailability | 0% (normal)[3][4] | Rat | Subject to extensive hydrolysis by intestinal β-glucosidases.[2][5] |
| ~5% (diabetic)[3][4] | Rat | |||
| This compound Derivatives | Stability | Designed to be more resistant to β-glucosidase hydrolysis. | - | The absence of the 4'-hydroxyl group is intended to improve metabolic stability. |
| Oral Efficacy | Significantly more potent glucosuric effect upon oral administration compared to phlorizin.[2] | Rat | Suggests improved oral bioavailability and/or potency. |
Mechanism of Action: SGLT Inhibition
Both phlorizin and this compound act as competitive inhibitors of Sodium-Glucose Co-transporters. By blocking SGLT1 in the intestine and SGLT1/SGLT2 in the kidneys, they reduce glucose absorption from the diet and decrease glucose reabsorption from the glomerular filtrate, respectively. This leads to increased urinary glucose excretion and a lowering of blood glucose levels.
Experimental Protocols
A key experiment to determine the inhibitory potency of compounds like this compound and phlorizin is the SGLT inhibition assay using kidney brush border membrane vesicles (BBMVs).
SGLT Inhibition Assay using Kidney Brush Border Membrane Vesicles (BBMVs)
1. Preparation of BBMVs:
-
Freshly excised kidneys (e.g., from rats) are placed in ice-cold isolation buffer.
-
The renal cortex is dissected and homogenized.
-
A series of differential centrifugation steps are performed to enrich for brush border membranes. The final pellet containing the BBMVs is resuspended in an appropriate buffer.
2. Glucose Uptake Assay:
-
BBMVs are pre-incubated with the test compound (this compound or phlorizin) at various concentrations or a vehicle control.
-
The uptake of radiolabeled glucose (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable glucose analog) is initiated by adding a solution containing the radiolabeled substrate and Na⁺.
-
The uptake is stopped at a specific time point by adding an ice-cold stop solution.
-
The vesicles are rapidly filtered and washed to remove external radiolabeled substrate.
-
The radioactivity retained by the vesicles on the filter is measured using a scintillation counter.
3. Data Analysis:
-
The rate of Na⁺-dependent glucose uptake is calculated by subtracting the uptake in the absence of Na⁺ from the uptake in the presence of Na⁺.
-
The inhibitory potency of the compounds is determined by plotting the percentage of inhibition of Na⁺-dependent glucose uptake against the logarithm of the inhibitor concentration.
-
IC50 values are calculated from the resulting dose-response curves.
Conclusion
The available evidence strongly suggests that this compound and its derivatives represent a significant improvement over phlorizin as SGLT inhibitors. The removal of the 4'-hydroxyl group appears to enhance SGLT inhibitory activity and, crucially, is expected to increase resistance to enzymatic hydrolysis, thereby improving oral bioavailability and in vivo efficacy. While direct comparative IC50 and pharmacokinetic data for this compound itself are still needed for a complete picture, the data from its closely related analogs indicate a promising profile for this class of compounds in the development of new antidiabetic agents. Further research focusing on the direct comparison of this compound and phlorizin in standardized in vitro and in vivo models is warranted to fully elucidate their relative therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. THE ENZYMIC HYDROLYSIS OF PHLORIDZIN - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4'-Deoxyphlorizin as a Potent SGLT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4'-Deoxyphlorizin's performance as a Sodium-Glucose Cotransporter (SGLT) inhibitor against other established alternatives. The information presented herein is supported by experimental data to aid in the evaluation and validation of this compound for research and drug development purposes.
Introduction to SGLT Inhibition
Sodium-glucose cotransporters are a family of proteins crucial for glucose transport across cell membranes. Two major isoforms, SGLT1 and SGLT2, play significant roles in glucose homeostasis. SGLT1 is primarily found in the small intestine and is responsible for dietary glucose absorption, while SGLT2 is predominantly located in the proximal tubules of the kidneys, where it mediates the reabsorption of approximately 90% of filtered glucose back into the bloodstream.[1] Inhibition of these transporters, particularly SGLT2, has emerged as a key therapeutic strategy for managing type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels.
Phlorizin, a natural dihydrochalcone, was the first identified SGLT inhibitor. However, its lack of selectivity for SGLT isoforms and poor oral bioavailability limited its therapeutic potential.[2] This led to the development of more selective and stable SGLT2 inhibitors, such as Canagliflozin, Dapagliflozin, and Empagliflozin, which are now established anti-diabetic drugs. This compound, a derivative of phlorizin, has been investigated for its potential as a more potent SGLT inhibitor.
Comparative Performance of SGLT Inhibitors
A key study demonstrated that an oral administration of a this compound derivative in rats resulted in a glucosuric effect that was 35-fold more potent than that of phlorizin .[3] This significant increase in in vivo activity suggests that this compound is a highly effective inhibitor of renal glucose reabsorption.
For a comprehensive comparison, the following table summarizes the in vitro inhibitory activities (IC50) of several established SGLT inhibitors against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2).
| Inhibitor | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | Data not available | Data not available | Data not available |
| Phlorizin | ~300 | ~39 | ~7.7 |
| Canagliflozin | ~663 | ~4.2 | ~158 |
| Dapagliflozin | ~920.4 | ~2.9 | ~317 |
| Empagliflozin | >8300 | ~3.1 | >2677 |
| Sotagliflozin | ~36 | ~1.8 | ~20 |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
To facilitate the validation of this compound, this section provides detailed methodologies for key experiments.
In Vitro SGLT Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of a compound on SGLT1 and SGLT2 using a radiolabeled glucose analog.
Objective: To measure the IC50 of this compound against hSGLT1 and hSGLT2.
Materials:
-
HEK293 cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[4]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) and sodium-free buffer (replacing NaCl with choline chloride).
-
[14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG), a non-metabolizable glucose analog.
-
This compound and other reference inhibitors.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture hSGLT1- and hSGLT2-expressing HEK293 cells in DMEM with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and form a confluent monolayer.
-
Preparation of Compounds: Prepare serial dilutions of this compound and reference inhibitors in the assay buffer.
-
Assay: a. Wash the cell monolayers twice with sodium-free buffer. b. Pre-incubate the cells with the test compounds (including a vehicle control) in sodium-containing buffer for 15-30 minutes at 37°C. c. Initiate the uptake by adding [14C]-AMG to each well and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.[5] d. Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer. e. Lyse the cells with a suitable lysis buffer. f. Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Urinary Glucose Excretion Assay
This protocol details the measurement of urinary glucose excretion in mice to assess the in vivo efficacy of an SGLT inhibitor.[6]
Objective: To evaluate the glucosuric effect of this compound in a mouse model.
Materials:
-
Male C57BL/6 mice (or a suitable diabetic mouse model, e.g., db/db mice).
-
Metabolic cages for individual housing and urine collection.
-
This compound and vehicle control (e.g., 0.5% methylcellulose).
-
Glucose assay kit.
Procedure:
-
Acclimatization: Acclimatize the mice to the metabolic cages for at least 24 hours before the experiment. Provide free access to food and water.
-
Dosing: Administer this compound or vehicle control to the mice via oral gavage at the desired dose.
-
Urine Collection: Collect urine from each mouse over a 24-hour period.[6]
-
Sample Processing: Measure the total volume of urine collected for each mouse. Centrifuge the urine samples to remove any debris.
-
Glucose Measurement: Determine the glucose concentration in the urine samples using a glucose assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the total amount of glucose excreted in the urine over 24 hours for each mouse (Urine Volume × Glucose Concentration). b. Compare the urinary glucose excretion between the this compound-treated group and the vehicle control group. c. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Visualizing Experimental Workflows and Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding and communicating scientific findings. The following diagrams, created using the DOT language for Graphviz, illustrate the workflow for validating an SGLT inhibitor and the mechanism of SGLT2 inhibition in a renal proximal tubule cell.
Caption: Workflow for the validation of an SGLT inhibitor.
Caption: Mechanism of SGLT2 inhibition by this compound.
References
- 1. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 487637 - Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.5 hrs by liquid scintillation counting - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LP-925219 maximizes urinary glucose excretion in mice by inhibiting both renal SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SGLT Inhibitors: 4'-Deoxyphlorizin and the Advent of Selective Agents like Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
The inhibition of sodium-glucose cotransporters (SGLTs) has emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM), with expanding applications in heart and renal failure. This guide provides an objective comparison between the early phlorizin-derived inhibitors, represented by 4'-Deoxyphlorizin, and the modern, highly selective SGLT2 inhibitors, exemplified by dapagliflozin. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying mechanisms and workflows to inform research and development in this therapeutic area.
Introduction: From a Natural Glucoside to a Therapeutic Revolution
The journey of SGLT inhibitors began with phlorizin, a natural dihydrochalcone isolated from apple tree bark.[1][2] Phlorizin was identified as a potent, competitive inhibitor of both SGLT1, the primary glucose transporter in the small intestine, and SGLT2, which is responsible for the majority of glucose reabsorption in the kidney's proximal tubules.[2][3] While foundational, phlorizin's therapeutic utility was hampered by its non-selective nature, poor oral bioavailability due to hydrolysis by intestinal enzymes, and the off-target effects of its aglycone, phloretin, which inhibits ubiquitous GLUT transporters.[4]
This led to two distinct paths of drug development: the modification of the original phlorizin O-glucoside structure, leading to compounds like this compound and its derivatives, and the synthesis of novel C-glucoside analogs, such as dapagliflozin, which overcame the key limitations of the natural prototype.
Quantitative Comparison of Inhibitor Activity
The primary differentiator among SGLT inhibitors is their potency and selectivity for SGLT2 over SGLT1. High selectivity for SGLT2 is desirable to target renal glucose reabsorption with minimal impact on intestinal glucose uptake, thereby reducing the risk of gastrointestinal side effects.[5]
| Inhibitor | SGLT2 Inhibition (IC₅₀/EC₅₀/Kᵢ) | SGLT1 Inhibition (IC₅₀/Kᵢ) | Selectivity Ratio (SGLT1/SGLT2) | Structural Class |
| Phlorizin | ~123 nM (EC₅₀)[5] | ~153 nM (EC₅₀)[5] | ~1.2 | O-Glucoside (Natural) |
| Dapagliflozin | 1.1 nM (EC₅₀) | 1390 nM | ~1200 [1] | C-Glucoside (Synthetic) |
| Empagliflozin | 3.1 nM (IC₅₀) | >8300 nM | ~2700 | C-Glucoside (Synthetic) |
| Canagliflozin | 2.2 nM (IC₅₀)[6] | 910 nM | ~413[6] | C-Glucoside (Synthetic) |
| This compound | Data Not Available | Data Not Available | Data Not Available | O-Glucoside (Derivative) |
| Note: IC₅₀/EC₅₀/Kᵢ values can vary based on the specific assay conditions. The data presented is for comparative purposes based on available literature. |
Dapagliflozin: A Profile of High Selectivity and Efficacy
Dapagliflozin is a potent, orally active, and highly selective SGLT2 inhibitor.[6] Its C-glucoside structure confers resistance to β-glucosidase enzymes in the digestive tract, ensuring excellent oral bioavailability.[5]
Mechanism of Action
By competitively binding to SGLT2 in the luminal membrane of the proximal tubule, dapagliflozin prevents the reabsorption of filtered glucose and sodium.[7] This action lowers the renal threshold for glucose excretion, leading to the removal of excess glucose in the urine (glucosuria), which in turn lowers plasma glucose levels in patients with hyperglycemia.[3] The associated caloric loss also contributes to modest weight reduction.[7]
This compound: A Phlorizin Derivative
Research into modifying the phlorizin structure aimed to improve its drug-like properties. The 4'-dehydroxyphlorizin series represents one such effort. Studies demonstrated that certain derivatives in this class could act as potent SGLT inhibitors in vivo.[8]
For instance, one synthesized 4'-dehydroxyphlorizin derivative (referred to as compound 1a) showed a strong SGLT-inhibitory effect, significantly increased urinary glucose excretion when administered orally to rats, and lowered blood glucose in streptozotocin-induced diabetic rat models.[8][9] A key improvement was that its aglycone had a weaker inhibitory effect on the ubiquitous GLUT-1 transporter compared to phloretin, suggesting a better selectivity profile.[8] Further research led to prodrugs that were metabolized in the liver to a highly potent SGLT-inhibiting active form.[10]
However, the available literature on these this compound derivatives does not provide a quantitative breakdown of their inhibitory potency (e.g., IC₅₀ values) against SGLT1 versus SGLT2. This lack of specific selectivity data makes a direct quantitative performance comparison with dapagliflozin challenging and represents a significant knowledge gap. While they demonstrated the principle of SGLT inhibition, they did not achieve the high selectivity and optimized pharmacokinetics seen in the C-glucoside class.
Experimental Protocols
Reproducible and standardized assays are critical for evaluating and comparing SGLT inhibitors. Below are generalized protocols for key in vitro and in vivo experiments.
In Vitro SGLT Inhibition Assay Protocol
This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a test compound on SGLT1 and SGLT2 transporters expressed in a cellular model.
Objective: To measure the dose-dependent inhibition of SGLT-mediated glucose uptake by a test compound.
Materials:
-
HEK293 cell lines stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Culture medium (e.g., DMEM, 10% FBS, G418 for selection).
-
Uptake Buffer (Sodium-based): Hanks' Balanced Salt Solution (HBSS) or similar buffer containing 140 mM NaCl.
-
Wash Buffer (Sodium-free): Buffer with NaCl replaced by choline chloride.
-
Radiolabeled substrate: ¹⁴C-labeled alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog.
-
Test compounds (e.g., this compound, Dapagliflozin) dissolved in DMSO.
-
Scintillation fluid and a liquid scintillation counter.
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed hSGLT1- and hSGLT2-expressing HEK293 cells into separate 96-well plates at an appropriate density (e.g., 1 x 10⁵ cells/well) and culture overnight to form a confluent monolayer.
-
Preparation: On the day of the assay, remove the culture medium and wash the cells twice with Wash Buffer.
-
Pre-incubation: Add Uptake Buffer containing various concentrations of the test compound (typically in a serial dilution, e.g., from 1 pM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add Uptake Buffer containing [¹⁴C]AMG (final concentration ~50 µM) and the corresponding concentration of the test compound to initiate the transport assay.
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Wash Buffer to remove extracellular [¹⁴C]AMG.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
In Vivo Oral Glucose Tolerance Test (OGTT) Protocol
Objective: To evaluate the effect of an SGLT inhibitor on postprandial glucose excursion in a diabetic animal model.
Materials:
-
Diabetic animal model (e.g., db/db mice or streptozotocin-induced diabetic rats).
-
Test compound (e.g., Dapagliflozin) formulated for oral gavage.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Blood glucose meter and test strips.
-
Oral gavage needles.
Methodology:
-
Acclimatization and Fasting: Acclimatize animals to handling. Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t= -30 min) from a tail snip.
-
Compound Administration: Administer the test compound or vehicle via oral gavage at a pre-determined dose.
-
Glucose Challenge: After a set time (e.g., 30 minutes post-compound administration, t=0 min), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at multiple time points after the glucose challenge (e.g., t = 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
Compare the AUC of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA) to determine if the compound significantly reduces postprandial hyperglycemia.
-
Conclusion
The evolution from the non-selective, natural inhibitor phlorizin to highly selective, orally bioavailable drugs like dapagliflozin marks a significant achievement in rational drug design. Dapagliflozin's profile is characterized by potent and highly selective SGLT2 inhibition, supported by a wealth of quantitative preclinical and clinical data.
In contrast, this compound and its derivatives represent an important academic and industrial effort to improve upon the phlorizin scaffold. While these compounds demonstrated promising SGLT-inhibiting activity and improved selectivity against GLUT transporters in vivo, the lack of publicly available, quantitative data on their SGLT1 versus SGLT2 selectivity makes a direct performance comparison difficult. For drug development professionals, this highlights the critical importance of early, robust characterization of selectivity as a key driver for advancing a lead compound toward clinical development. The success of the C-glucoside class, including dapagliflozin, underscores the value of innovative chemical approaches to overcome the inherent liabilities of a natural product lead.
References
- 1. mdpi.com [mdpi.com]
- 2. Beyond SGLT2: Exploring the Therapeutic Potential of Lesser-Known SGLT Isoform Inhibitors [mdpi.com]
- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. SGLT inhibitors as antidiabetic agents: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 8. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept. | Semantic Scholar [semanticscholar.org]
- 10. Na(+)-glucose cotransporter (SGLT) inhibitors as antidiabetic agents. 4. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives substituted on the B ring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Deoxyphlorizin and its Analogs as SGLT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4'-Deoxyphlorizin and its analogs, focusing on their inhibitory activity against Sodium-Glucose Cotransporters 1 and 2 (SGLT1 and SGLT2). This document summarizes key quantitative data, details relevant experimental protocols, and explores the structure-activity relationships that govern the potency and selectivity of these compounds.
Introduction
Phlorizin, a natural dihydrochalcone glucoside, is a potent but non-selective inhibitor of both SGLT1 and SGLT2.[1] Its clinical utility is hampered by poor oral bioavailability and susceptibility to enzymatic degradation.[1] The development of this compound, which lacks the hydroxyl group at the 4'-position of the B-ring, represented a significant step towards creating more stable and selective SGLT inhibitors. This guide delves into the subsequent evolution of this compound analogs, presenting a comparative overview of their performance based on available experimental data.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of this compound and a selection of its analogs against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). This data allows for a direct comparison of their potency and selectivity.
| Compound | Aglycone Structure Modification (B-Ring) | Sugar Moiety | hSGLT1 IC50/Ki (nM) | hSGLT2 IC50/Ki (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Phlorizin | 4'-OH | β-D-Glucopyranoside | 400 (Ki) | 6 (Ki) | ~67 | [2] |
| This compound | H | β-D-Glucopyranoside | - | - | - | - |
| B-Ring Analogs | ||||||
| 4'-Methylpropiophenone | 4'-CH3 | β-D-Glucopyranoside | - | - | - | [3] |
| 3-(Benzofuran-5-yl) | 3-Benzofuranyl | β-D-Glucopyranoside | - | - | - | [3] |
| C-Glucoside Analogs | ||||||
| Dapagliflozin | 4-chloro-3-(4-ethoxybenzyl)phenyl | C-β-D-Glucopyranoside | 390 (Ki) | 6 (Ki) | ~65 | [2] |
| Fluoro-dapagliflozin | 4-chloro-3-(4-ethoxybenzyl)phenyl | 4-F-4-deoxy-C-β-D-Glucopyranoside | 330 (Ki) | 6 (Ki) | ~55 | [2] |
| Galacto-dapagliflozin | 4-chloro-3-(4-ethoxybenzyl)phenyl | C-β-D-Galactopyranoside | 25,000 (Ki) | 24 (Ki) | ~1042 | [2] |
| Aglycones | ||||||
| Phloretin | 4'-OH | - | >100,000 (Ki) | 25,000 (Ki) | - | [2] |
| Dapagliflozin Aglycone | 4-chloro-3-(4-ethoxybenzyl)phenyl | - | >100,000 (Ki) | 200,000 (Ki) | - | [2] |
Note: A hyphen (-) indicates that the specific data was not available in the cited sources. The table is populated with representative data and is not exhaustive.
Experimental Protocols
The determination of the inhibitory activity of this compound analogs on SGLT1 and SGLT2 is crucial for their evaluation. Below are detailed methodologies for two common assays.
Fluorescent Glucose Uptake Assay
This assay provides a non-radioactive method for screening SGLT inhibitors.
Principle: This method utilizes a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake into cells endogenously expressing the target SGLT. The fluorescence intensity is proportional to the amount of glucose uptake, and a decrease in fluorescence in the presence of an inhibitor indicates its potency.[4]
Detailed Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably transfected to express either hSGLT1 or hSGLT2 are cultured in appropriate media and seeded into 96-well plates.
-
Assay Buffer Preparation: Prepare a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) and a sodium-free buffer (replacing NaCl with choline chloride).
-
Compound Incubation: Wash the cells with sodium-free buffer. Then, incubate the cells with varying concentrations of the test compound (this compound analog) in sodium-containing buffer for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a positive control (a known SGLT inhibitor like phlorizin or dapagliflozin) and a negative control (vehicle).
-
Glucose Uptake: Add 2-NBDG to each well at a final concentration of approximately 100-200 µM and incubate for 30-60 minutes at 37°C.
-
Signal Detection: Terminate the assay by washing the cells with ice-cold sodium-free buffer. Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for 2-NBDG).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Radiolabeled Glucose Uptake Assay
This is a traditional and highly sensitive method for measuring glucose transport.
Principle: This assay measures the uptake of a radiolabeled, non-metabolizable glucose analog, typically α-methyl-D-[14C]glucopyranoside ([14C]AMG), into cells expressing the SGLT of interest. The amount of radioactivity accumulated in the cells is a direct measure of transporter activity.
Detailed Methodology:
-
Cell Culture: Similar to the fluorescent assay, use HEK293 cells stably expressing either hSGLT1 or hSGLT2, seeded in 24- or 48-well plates.
-
Assay Buffers: Prepare sodium-containing and sodium-free uptake buffers as described above.
-
Compound Incubation: Wash the cells with sodium-free buffer. Pre-incubate the cells with various concentrations of the test compound in sodium-containing buffer for 10-20 minutes at 37°C.
-
Glucose Uptake: Initiate the uptake by adding a solution containing [14C]AMG (final concentration typically 50-100 µM) and unlabeled AMG in sodium-containing buffer. Allow the uptake to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of [14C]AMG uptake (in pmol/mg protein/min). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of SGLT Inhibition
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Experimental Workflow for SGLT Inhibition Assay
Caption: General workflow for an in vitro SGLT inhibition assay.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of this compound analogs are significantly influenced by their chemical structure.
-
The Aglycone Moiety (B-Ring): Modifications to the B-ring of the phlorizin scaffold have a profound impact on activity. The removal of the 4'-hydroxyl group to form this compound was an early key modification to improve stability.[5] Further substitutions on this ring have been extensively explored. For instance, the introduction of a small alkyl group, such as a methyl group at the 4'-position, has been shown to increase activity.[3] More complex modifications, such as the introduction of a benzofuran ring, have also led to potent inhibitors.[3] The C-aryl glucosides, like dapagliflozin, feature a more complex aglycone with a C-C bond to the glucose moiety, which confers high potency and selectivity for SGLT2.[2]
-
The Glycosidic Linkage: The native O-glycosidic bond in phlorizin is susceptible to hydrolysis by β-glucosidases in the intestine.[3] The development of C-glucosides, where the anomeric carbon of glucose is directly linked to a carbon atom of the aglycone, created analogs with significantly improved metabolic stability and oral bioavailability.[1]
-
The Sugar Moiety: The glucose moiety is critical for binding to the SGLT. Modifications to the hydroxyl groups on the glucose ring can dramatically affect inhibitory activity. For example, converting dapagliflozin to its galactose analog (galacto-dapagliflozin) significantly reduces its potency for both SGLT1 and SGLT2, highlighting the importance of the stereochemistry of the sugar for optimal binding.[2] However, modifications at the 6-position of the glucose have been explored to create prodrugs. For instance, the 6-O-methoxycarbonyl derivative of a 4'-methylpropiophenone analog of this compound showed enhanced oral potency as it is metabolized to the active form in the liver.[3]
Conclusion
The journey from the natural product phlorizin to highly selective and orally bioavailable SGLT2 inhibitors has been driven by a systematic exploration of the structure-activity relationships of this compound and its analogs. The key innovations, including the removal of the 4'-hydroxyl group, the introduction of the C-glycosidic linkage, and strategic modifications of the aglycone B-ring, have culminated in the development of important therapeutic agents for the management of type 2 diabetes. This guide provides a foundational understanding of the comparative performance and underlying principles governing the activity of these compounds, which can inform future research and drug development efforts in this area.
References
- 1. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitors: Comparing Trial and Real World Use (Study Protocol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to 4'-Deoxyphlorizin and Other SGLT Inhibitors for Researchers
For researchers and drug development professionals in the field of metabolic diseases, this guide provides a comprehensive cross-validation of experimental results for 4'-Deoxyphlorizin and its alternatives as Sodium-Glucose Cotransporter (SGLT) inhibitors. This document outlines their comparative efficacy, mechanisms of action, and key experimental data to inform further research and development.
Executive Summary
This compound, a derivative of the natural SGLT inhibitor Phlorizin, demonstrates potential as a therapeutic agent for diabetes. This guide compares its performance against its parent compound, its prodrug T-1095, and other established SGLT inhibitors, including selective SGLT2 inhibitors (Dapagliflozin, Canagliflozin, Empagliflozin) and dual SGLT1/2 inhibitors (Sotagliflozin). The comparative analysis is based on their inhibitory potency against SGLT1 and SGLT2, in vivo efficacy in animal models of diabetes, and their influence on associated signaling pathways.
Comparative Efficacy of SGLT Inhibitors
The primary mechanism of action for this class of compounds is the inhibition of SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestine and kidneys, respectively. The following table summarizes the inhibitory potency (IC50 values) of this compound's derivatives and other key SGLT inhibitors.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Phlorizin | ~200-300 | ~10-39 | ~10 | |
| T-1095 (prodrug of a this compound derivative) | 22,800 | 2,300 | 9.9 | |
| Dapagliflozin | >1200 | 1.1 | >1090 | [1] |
| Canagliflozin | 663 | 4.2 | 158 | [2] |
| Empagliflozin | >8300 | 3.1 | >2677 | [1] |
| Sotagliflozin | 36 | 1.8 | 20 | [2] |
In Vivo Experimental Data
In vivo studies in diabetic animal models are critical for evaluating the therapeutic potential of SGLT inhibitors. The following table summarizes key findings from studies on this compound derivatives and Phlorizin.
| Compound | Animal Model | Key Findings | Reference |
| This compound derivative (1a) | Streptozotocin-induced diabetic rats | Orally administered 1a significantly reduced blood glucose levels. | [4] |
| This compound derivative (5) | db/db mice, KK-Ay mice | Dose-dependently suppressed the elevation of glucose levels in an oral glucose tolerance test. Reduced hyperglycemia and HbA1c with long-term treatment. | [3] |
| Phlorizin | db/db mice | Significantly decreased body weight, blood glucose, blood triglycerides, and total cholesterol. | [5] |
| Phlorizin | Streptozotocin-induced diabetic rats | Treatment recovered insulin sensitivity to near-normal levels and improved glucose tolerance. | [6] |
Modern SGLT2 inhibitors like Dapagliflozin have shown significant reductions in HbA1c (around -0.8%), body weight (around -2.5 kg), and systolic blood pressure in real-world studies of patients with type 2 diabetes.[7]
Mechanism of Action and Signaling Pathways
The primary mechanism of SGLT inhibitors is the reduction of plasma glucose levels by inhibiting renal glucose reabsorption (SGLT2) and/or intestinal glucose absorption (SGLT1).
SGLT Inhibition and Glucose Homeostasis
Caption: Mechanism of SGLT1 and SGLT2 inhibition in the intestine and kidney.
SGLT1 Inhibition and GLP-1 Secretion
Inhibition of intestinal SGLT1 leads to an increased delivery of glucose to the distal small intestine, which in turn stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1) from L-cells. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion.
Caption: Signaling pathway of SGLT1 inhibition leading to increased GLP-1 secretion.
Experimental Protocols
In Vitro SGLT Inhibition Assay
A common method to assess the inhibitory activity of compounds on SGLT1 and SGLT2 is a cell-based glucose uptake assay.
Objective: To determine the IC50 value of a test compound against SGLT1 and SGLT2.
General Protocol:
-
Cell Culture: Use cell lines stably expressing human SGLT1 or SGLT2 (e.g., CHO or HEK293 cells).
-
Assay Preparation: Seed cells in 96-well plates and grow to confluence.
-
Compound Incubation: Wash cells and pre-incubate with varying concentrations of the test compound for 15-30 minutes at 37°C.
-
Glucose Uptake: Add a solution containing a radiolabeled non-metabolizable glucose analog (e.g., 14C-α-methyl-D-glucopyranoside, AMG) and continue incubation for 1-2 hours at 37°C.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radiolabeled glucose taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for an in vitro SGLT inhibition assay.
In Vivo Diabetic Animal Model Study
Objective: To evaluate the anti-hyperglycemic effects of a test compound in a diabetic animal model.
Animal Models:
General Protocol:
-
Induction of Diabetes: Induce diabetes in the chosen animal model.
-
Acclimatization and Baseline Measurement: Allow animals to acclimatize and measure baseline parameters (blood glucose, HbA1c, body weight).
-
Compound Administration: Administer the test compound orally (e.g., by gavage) or through diet daily for a specified period (e.g., 4-8 weeks). A vehicle control group should be included.
-
Monitoring: Regularly monitor blood glucose levels, body weight, and food/water intake.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose tolerance.
-
Terminal Measurements: At the end of the treatment period, collect blood samples for HbA1c and other biochemical analyses. Tissues can be collected for further analysis.
-
Data Analysis: Compare the changes in measured parameters between the treatment and control groups using appropriate statistical methods.
Side Effect Profile of SGLT Inhibitors
While generally well-tolerated, SGLT inhibitors are associated with certain side effects.
-
Genital Mycotic Infections: Increased risk due to glucosuria.
-
Urinary Tract Infections (UTIs): A potential risk, though evidence is mixed.[8]
-
Volume Depletion/Hypotension: Due to osmotic diuresis.
-
Diabetic Ketoacidosis (DKA): A rare but serious side effect, particularly with SGLT2 inhibitors.
-
Lower Limb Amputation: An increased risk was observed with Canagliflozin in some studies, but not consistently across the class.[9]
It is important to note that the side effect profile can vary between individual compounds.
Conclusion
This compound and its derivatives represent a promising area of research within the broader class of SGLT inhibitors. While direct comparative data for this compound is still emerging, studies on its derivatives and parent compound, Phlorizin, demonstrate significant potential for glycemic control. Its profile as a potential dual SGLT1/SGLT2 inhibitor warrants further investigation, particularly concerning its impact on GLP-1 secretion and its overall safety profile compared to more selective SGLT2 inhibitors. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret future studies in this area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na(+)-glucose cotransporter (SGLT) inhibitors as antidiabetic agents. 4. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives substituted on the B ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Protective Effects of Phlorizin on Diabetic Cardiomyopathy in db/db Mice by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Comparative safety of the sodium glucose co-transporter 2 (SGLT2) inhibitors: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
- 9. Risks vs Benefits for SGLT2 Inhibitor Medications - PMC [pmc.ncbi.nlm.nih.gov]
Phlorizin vs. 4'-Deoxyphlorizin: A Comparative Guide on SGLT Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of phlorizin and its derivative, 4'-deoxyphlorizin, against sodium-glucose cotransporters (SGLTs). The information presented is supported by experimental data from peer-reviewed literature to assist researchers and professionals in drug development.
Introduction
Phlorizin, a natural dihydrochalcone glucoside found in the bark of apple trees, is a well-characterized competitive inhibitor of both SGLT1 and SGLT2.[1][2] Its non-selective inhibition of these transporters leads to reduced glucose absorption in the intestine and reabsorption in the kidneys, respectively. However, its therapeutic potential is limited by poor oral bioavailability and off-target effects. The development of phlorizin analogs, such as this compound, aims to overcome these limitations by improving potency, selectivity, and safety profiles.
Comparative Inhibitory Activity
While direct head-to-head IC50 values for this compound are not consistently reported in publicly available literature, studies on its derivatives strongly indicate a significantly enhanced inhibitory potency against SGLTs compared to the parent compound, phlorizin.
Key Findings:
-
A 4'-dehydroxyphlorizin derivative demonstrated approximately two-fold higher SGLT inhibitory activity than phlorizin in rat kidney brush border membrane vesicles.[3]
-
Oral administration of a 4-dehydroxyphlorizin derivative in rats resulted in a glucosuric effect that was 35-fold more potent than phlorizin .[3]
-
Another synthesized 4'-dehydroxyphlorizin derivative was found to be about 10 times more potent in inhibiting SGLT than its corresponding prodrug.[4]
These findings collectively suggest that the removal of the 4'-hydroxyl group from phlorizin leads to a substantial increase in its SGLT inhibitory efficacy.
Quantitative Inhibitory Data
The following table summarizes the available quantitative data for the inhibitory activity of phlorizin against human SGLT1 and SGLT2.
| Compound | Target | IC50 (nM) |
| Phlorizin | hSGLT1 | 290[5] |
| hSGLT2 | 21[5] | |
| This compound | hSGLT1 | Data not available |
| hSGLT2 | Data not available |
Note: While specific IC50 values for this compound are not available, preclinical studies on its derivatives indicate significantly higher potency than phlorizin.
Mechanism of Action and Selectivity
Phlorizin acts as a competitive inhibitor at the glucose-binding site of both SGLT1 and SGLT2.[1] The development of this compound derivatives was driven by the observation that the 4'-hydroxyl group on the B-ring of phlorizin is not essential for SGLT inhibition but may contribute to off-target effects, such as the inhibition of Na+/K+-ATPase.[3] By removing this hydroxyl group, this compound analogs were designed to be safer and potentially more selective SGLT inhibitors.[3] Furthermore, the aglycone of phlorizin, phloretin, is a potent inhibitor of facilitated glucose transporters (GLUTs), an undesirable off-target effect. The aglycones of 4'-dehydroxyphlorizin derivatives have shown weak inhibitory effects on GLUT1, suggesting a better safety profile.[6]
Experimental Protocols
In Vitro SGLT Inhibition Assay using Fluorescent Glucose Analogs
This protocol describes a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2 expressed in mammalian cells.
1. Cell Culture and Transfection:
- HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are cultured in appropriate media.
- Cells are stably transfected with plasmids encoding human SGLT1 or SGLT2.
- Alternatively, the HK-2 human kidney cell line, which endogenously expresses SGLT2, can be used.
2. Glucose Uptake Assay:
- Cells are seeded in 96-well plates and grown to confluence.
- The cells are washed with a sodium-free buffer to remove any residual glucose.
- Cells are then incubated with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer) containing the test compound (phlorizin or this compound derivative) at various concentrations.
- A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or 1-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-1-deoxy-D-glucose (1-NBDG), is added to the wells.
- The plate is incubated at 37°C for a defined period (e.g., 30-120 minutes) to allow for glucose uptake.
3. Measurement of Glucose Uptake:
- The incubation is stopped by washing the cells with ice-cold, sodium-free buffer.
- The cells are lysed, and the fluorescence of the cell lysate is measured using a fluorescence plate reader.
- The inhibitory effect of the compound is determined by comparing the fluorescence in treated wells to that of untreated (control) wells.
4. Data Analysis:
- The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Dual SGLT1/SGLT2 inhibitor phlorizin reduces glucose transport in experimental peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Na(+)-glucose cotransporter (SGLT) inhibitors as antidiabetic agents. 4. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives substituted on the B ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4'-Deoxyphlorizin in Glucose Transport Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of 4'-Deoxyphlorizin with its parent compound, phlorizin, and other prominent Sodium-Glucose Cotransporter (SGLT) inhibitors. The data presented is intended to inform research and development efforts in the field of diabetes and metabolic diseases.
Executive Summary
This compound, a derivative of the natural product phlorizin, demonstrates significant potential as a potent inhibitor of SGLT-mediated glucose transport. Emerging research indicates that modifications to the phlorizin structure, such as the removal of the 4'-hydroxyl group, can enhance inhibitory activity. This guide synthesizes available data to compare the efficacy and mechanistic pathways of this compound and related compounds, providing a valuable resource for drug development professionals.
Comparative Data on SGLT Inhibition
The following table summarizes the inhibitory activity of this compound, its derivatives, phlorizin, and other selected SGLT inhibitors against SGLT1 and SGLT2.
| Compound | Target | Inhibitory Activity | Organism/System | Reference |
| 4'-Dehydroxyphlorizin derivative (compound 4a) | SGLT | ~2-fold higher activity than phlorizin | Rat kidney brush border membrane vesicles | [1] |
| Phlorizin | hSGLT1 | Ki: 300 nM | Human | [2] |
| Phlorizin | hSGLT2 | Ki: 39 nM | Human | [2] |
| Dapagliflozin | hSGLT2 | IC50: 0.877 nM | Human | [3] |
| Dapagliflozin | hSGLT1 | IC50: 1960 nM | Human | [3] |
| Canagliflozin | hSGLT2 | IC50: 2.2 nM | Human | [3] |
| Canagliflozin | hSGLT1 | IC50: 910 nM | Human | [3] |
| Empagliflozin | hSGLT2 | IC50: 1.1 nM | Human | [3] |
| Empagliflozin | hSGLT1 | IC50: 1390 nM | Human | [3] |
| Sotagliflozin (Dual Inhibitor) | hSGLT1 | IC50: 2.2 nM | Human | [3] |
| Sotagliflozin (Dual Inhibitor) | hSGLT2 | IC50: 2.7 nM | Human | [3] |
Note: Specific IC50 or Ki values for this compound were not available in the reviewed literature. The data for the 4'-dehydroxyphlorizin derivative provides the most direct comparison.
Experimental Protocols
SGLT Inhibition Assay using Fluorescent Glucose Analog (2-NBDG)
This protocol outlines a common method for assessing the inhibitory activity of compounds on SGLT1 and SGLT2 in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture human kidney proximal tubule cells (e.g., HK-2) or a cell line overexpressing the target SGLT isoform (SGLT1 or SGLT2).
-
Seed the cells in 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
On the day of the assay, remove the culture medium and wash the cells twice with a sodium-containing buffer (Na+ buffer: 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, and 10 mM HEPES, pH 7.4).[4]
-
Prepare serial dilutions of the test compounds (e.g., this compound) and reference inhibitors (e.g., phlorizin, dapagliflozin) in Na+ buffer.
-
Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
3. Glucose Uptake Assay:
-
Prepare a working solution of the fluorescent glucose analog, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), in Na+ buffer at a final concentration of approximately 100-200 µM.[5]
-
To initiate glucose uptake, add the 2-NBDG solution to all wells.
4. Measurement and Analysis:
-
Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold Na+-free buffer (replace NaCl with an equimolar concentration of a non-sodium salt like choline chloride).
-
Measure the intracellular fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).
-
To determine the specific SGLT-mediated uptake, subtract the fluorescence values obtained in the Na+-free buffer (representing non-SGLT mediated transport) from the values in the Na+ buffer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
SGLT2 inhibitors, as a class, exert their therapeutic effects not only by blocking renal glucose reabsorption but also by modulating intracellular signaling pathways. While direct studies on this compound are limited, the following diagrams illustrate the generally accepted downstream effects of SGLT2 inhibition, which are likely relevant to this compound's mechanism of action.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for SGLT inhibition screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.9. Measurement of 2‐NBDG uptake [bio-protocol.org]
- 5. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Disposal Protocol for 4'-Deoxyphlorizin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4'-Deoxyphlorizin, a glucose transport system inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring proper disposal.[1][2]
Immediate Safety and Handling Protocols
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or reconstituting the solid, a chemical fume hood is required.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards.[5][6] If there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[7] |
| Body Protection | Laboratory coat | A standard lab coat is required. For larger quantities or when there is a risk of significant spillage, chemical-resistant coveralls may be necessary.[5] |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet. |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne dust, or during spill cleanup. The type of respirator will depend on the potential concentration of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
| Waste Type | Container | Disposal Procedure |
| Unused Solid this compound | Labeled hazardous waste container | Collect for disposal through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled solid hazardous waste container | Dispose of as solid chemical waste. |
| Contaminated PPE (gloves, etc.) | Labeled solid hazardous waste container | Bag and dispose of as solid chemical waste. |
| Aqueous Solutions | Labeled aqueous hazardous waste container | Do not pour down the drain.[8] Collect for EHS pickup. |
| Empty Stock Vials | Original container | Triple rinse with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the vial in a glass waste container.[9] |
Disposal Procedure Flowchart:
Caption: Disposal Decision Tree for this compound Waste.
In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS. Only personnel with the appropriate training and PPE should conduct the cleanup. For minor spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal. For liquid spills, absorb with an inert material and place in a sealed, labeled container.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
